molecular formula C9H11Br2N B080166 2,6-Dibromo-4-n-propylaniline CAS No. 10546-64-2

2,6-Dibromo-4-n-propylaniline

Cat. No.: B080166
CAS No.: 10546-64-2
M. Wt: 293 g/mol
InChI Key: DTMCGFMOLUVBPL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-n-propylaniline serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its specific structure makes it a valuable precursor for the development of novel pharmacologically active compounds. Scientific research has utilized this aniline derivative in the synthesis of a series of 4-alkoxyquinolines, which were designed and evaluated as potential antimycobacterial agents . These compounds demonstrated potent and selective activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting the role of this compound in the exploration of new therapeutic candidates for tuberculosis . The compound's utility in such targeted syntheses underscores its importance in building complex molecular architectures for biological evaluation in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCGFMOLUVBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379018
Record name 2,6-dibromo-4-propylaniline
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Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10546-64-2
Record name 2,6-Dibromo-4-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10546-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-n-propylaniline, a halogenated aromatic amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes available information and provides context based on structurally related compounds. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting both what is known and where opportunities for further investigation lie.

Chemical and Physical Properties

This compound, with the CAS Number 10546-64-2 , is a disubstituted aniline.[1][2] The presence of two bromine atoms ortho to the amine group, along with an n-propyl group at the para position, significantly influences its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 10546-64-2[1][2]
Molecular Formula C₉H₁₁Br₂N[1][2]
Molecular Weight 293.00 g/mol [2]
Melting Point 55-57 °C[1]
Boiling Point No data available
Appearance Not specified; likely a solid at room temperature
Solubility No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents.

Note on Solubility: While specific solubility data for this compound is not available, halogenated anilines generally exhibit low solubility in water due to their hydrophobic nature. They are typically soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature. However, general methods for the synthesis of related di-brominated anilines can provide a foundational approach. A common strategy involves the direct bromination of a substituted aniline.

Postulated Synthetic Pathway

A plausible synthetic route to this compound would involve the direct bromination of 4-n-propylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the n-propyl group, bromination would be expected to occur at the two ortho positions.

To control the reaction and avoid over-bromination, the reactivity of the aniline may need to be moderated. This is often achieved by acetylation of the amino group to form an amide, followed by bromination and subsequent hydrolysis of the amide to regenerate the amine.[3]

G cluster_synthesis Postulated Synthesis of this compound 4-n-propylaniline 4-n-propylaniline Product This compound 4-n-propylaniline->Product Bromination Brominating_Agent Bromine (Br2) or N-Bromosuccinimide (NBS) Brominating_Agent->Product Solvent Solvent (e.g., Acetic Acid, CCl4) Solvent->Product

Caption: Postulated synthetic pathway for this compound.

Example Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the dibromination of an aniline, which could be adapted for the synthesis of this compound. This is a hypothetical procedure and requires optimization and safety assessment.

Materials:

  • 4-n-propylaniline

  • Bromine or N-Bromosuccinimide (NBS)

  • Acetic acid or a suitable inert solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-n-propylaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent (or NBS portion-wise) to the stirred aniline solution. The molar ratio of bromine/NBS to aniline should be approximately 2:1 for dibromination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (2H) appearing as a singlet in the region of δ 7.0-7.5 ppm. - Protons of the n-propyl group: a triplet for the CH₂ adjacent to the ring, a sextet for the central CH₂, and a triplet for the terminal CH₃. - A broad singlet for the NH₂ protons.
¹³C NMR - Six distinct signals for the aromatic carbons, with the carbons attached to bromine showing characteristic shifts. - Three signals for the n-propyl group carbons.
IR Spectroscopy - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations of the aromatic ring and the alkyl chain. - C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹. - C-N stretching vibration around 1250-1350 cm⁻¹. - C-Br stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, substituted anilines are a class of compounds with a wide range of biological activities.

Some substituted anilines have been investigated for their potential as:

  • Antitumor agents: Certain anilinoquinazoline derivatives have shown antiproliferative activity.[4]

  • Kinase inhibitors: Substituted aniline pyrimidine derivatives have been explored as inhibitors of kinases such as Mer and c-Met.[5][6]

  • PDK1 inhibitors: 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[7]

It is important to note that the toxicity of substituted anilines can vary significantly depending on the nature and position of the substituents.[8] A common toxicological concern with anilines is the induction of methemoglobinemia.[8]

Given the lack of specific data, any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

G cluster_research Potential Research Workflow for Biological Activity Compound This compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->In_Vitro Screening In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound for which fundamental identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, specific and reproducible synthetic protocols, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide, based on the properties of structurally similar compounds, offers a starting point for researchers. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in various fields of chemical and biological sciences.

References

Commercial Availability and Technical Profile of 2,6-Dibromo-4-n-propylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,6-Dibromo-4-n-propylaniline stands as a valuable chemical intermediate. This technical guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, and potential applications, with a focus on its relevance in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound, identified by the CAS Number 10546-64-2, is available in quantities ranging from grams to kilograms, catering to both research and development needs. Below is a summary of prominent suppliers and their product specifications.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aladdin Scientific min 98%1 g10546-64-2C₉H₁₁Br₂N293.00
ChemWhat Not SpecifiedNot Specified10546-64-2C₉H₁₁Br₂N293.00
Thermo Scientific Chemicals 98%5 g10546-65-3 (isomer)C₉H₁₁Br₂N293.00
ChemScene ≥98%Not Specified10546-65-3 (isomer)C₉H₁₁Br₂N293.00
Oakwood Chemical Not SpecifiedNot Specified10546-66-4 (analog)C₁₀H₁₃Br₂NNot Specified

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 55-57°C.[1] Its molecular structure and properties make it a useful building block in organic synthesis.

PropertyValue
Molecular Formula C₉H₁₁Br₂N
Molecular Weight 293.00 g/mol
CAS Number 10546-64-2
Melting Point 55-57 °C

Synthesis and Experimental Protocols

Representative Synthesis of a Related Compound: 4-bromo-2,6-diisopropylaniline hydrobromide[2]

This process illustrates the bromination of a 2,6-dialkylaniline.

Materials:

  • 2,6-diisopropylaniline hydrochloride

  • Bromine

  • 1,2-dichloroethane

Procedure:

  • A suspension of 24.1 g of 2,6-diisopropylaniline hydrochloride in 250 ml of 1,2-dichloroethane is prepared.

  • 19.1 g of bromine are added dropwise to the suspension at 0°C over a period of 1 hour.

  • The reaction mixture is stirred for an additional hour at 0°C.

  • The mixture is then filtered.

  • The filter residue is washed with 1,2-dichloroethane and subsequently dried at 40°C under vacuum.

  • This process yields 4-bromo-2,6-diisopropylaniline hydrobromide.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a common motif in many drug candidates due to their versatile chemical reactivity and ability to interact with biological targets. However, they can also present challenges related to metabolic instability and potential toxicity. The specific substitution pattern of this compound offers several strategic advantages for medicinal chemists. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space around the aniline core. The n-propyl group at the 4-position can influence the compound's lipophilicity and potential interactions with hydrophobic pockets in target proteins.

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, its structural features suggest potential as a scaffold for the development of kinase inhibitors or other targeted therapies. The general workflow for evaluating such a compound in a drug discovery context is outlined below.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase Compound_Synthesis Compound Synthesis (this compound derivative) Initial_Screening Initial Biological Screening (e.g., Kinase Panel) Compound_Synthesis->Initial_Screening Test Compound Hit_Identification Hit Identification Initial_Screening->Hit_Identification Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Promising Hits In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Optimized Leads

A generalized workflow for the discovery and preclinical development of a new chemical entity.

Given the prevalence of substituted anilines in kinase inhibitors, a hypothetical signaling pathway illustrates how a derivative of this compound might function.

Hypothetical_Signaling_Pathway cluster_Cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Receptor_Kinase Inhibits Kinase Activity

A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase inhibitor derived from this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with potential for application in drug discovery and medicinal chemistry. While specific biological data for this compound is limited in the public domain, its structural characteristics suggest it could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully explore the biological activities of derivatives of this compound.

References

Safety data sheet for 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety Data for 2,6-Dibromo-4-n-propylaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety data for this compound (CAS No. 10546-64-2), a compound often utilized in organic synthesis. This document synthesizes information from available Safety Data Sheets (SDS) and toxicological literature to present a comprehensive safety profile, including physical and chemical properties, hazard classifications, handling procedures, and emergency response protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and related aniline compounds to provide a comparative context for its toxicological profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 10546-64-2
Molecular Formula C₉H₁₁Br₂N
Molecular Weight 293.00 g/mol
Appearance White to pale brown solid
Melting Point 55-57 °C

Table 2: Health Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity - Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Note: Hazard classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria as found in supplier Safety Data Sheets.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (LD50) - OECD Guideline 423

This method is designed to estimate the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species.

  • Test Site Preparation: A small area of the animal's back is clipped free of fur.

  • Application of Test Substance: A 0.5 g sample of the solid substance is applied to the skin and covered with a gauze patch.

  • Exposure Duration: The test substance is left in contact with the skin for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This method evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are typically used.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.

Emergency Response Workflow

A critical aspect of chemical safety is a clear and logical procedure for handling accidental spills. The following diagram illustrates a typical workflow for responding to a spill of this compound in a laboratory setting.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Response Response Actions cluster_Follow_Up Follow-up Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill - Size - Location - Potential for exposure Evacuate->Assess Medical Seek medical attention if exposure occurred Evacuate->Medical SDS Consult Safety Data Sheet (SDS) Assess->SDS PPE Don appropriate Personal Protective Equipment (PPE) - Gloves, lab coat, eye protection SDS->PPE Contain Contain the spill - Use absorbent material PPE->Contain Cleanup Clean up the spill - Collect absorbed material Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste in a sealed, labeled container Decontaminate->Dispose Report Report the incident to the supervisor and safety officer Dispose->Report

Emergency spill response workflow for this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential health hazards, including acute toxicity, skin and eye irritation, and long-term effects on organs. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, the provided hazard classifications, based on standardized testing of similar compounds, necessitate stringent adherence to safety protocols. Researchers and professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared to implement emergency procedures in the event of an accidental exposure or spill. This guide serves as a foundational resource for the safe handling and use of this compound in a research and development setting.

Spectroscopic Analysis of 2,6-Dibromo-4-n-propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-Dibromo-4-n-propylaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar molecules and established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 2,6-Dibromo-4-propylaniline

  • Molecular Formula: C₉H₁₁Br₂N

  • Molecular Weight: 293.00 g/mol

  • CAS Number: 10546-64-2

  • Physical State: Expected to be a solid, likely a crystalline powder, given that similar compounds like 2,6-dibromo-4-methylaniline are solids. The appearance is often described as cream or pale pink/green for related compounds.

  • Melting Point: A reported melting point for a similar compound, 2,6-Dibromo-4-isopropylaniline, is in the range of 43.5-49.5°C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.3s2HAromatic H (H-3, H-5)
~4.5-5.0br s2H-NH₂
~2.4-2.5t2H-CH₂- (benzylic)
~1.5-1.7m2H-CH₂-
~0.9-1.0t3H-CH₃

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~144-146C-1 (C-NH₂)
~108-110C-2, C-6 (C-Br)
~138-140C-4 (C-propyl)
~130-132C-3, C-5 (C-H)
~37-39-CH₂- (benzylic)
~23-25-CH₂-
~13-15-CH₃

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3500MediumN-H asymmetric stretch (primary amine)
3300-3400MediumN-H symmetric stretch (primary amine)
2950-2970Medium-StrongC-H stretch (aliphatic, -CH₃)
2860-2880Medium-StrongC-H stretch (aliphatic, -CH₂)
1600-1630StrongN-H scissoring (bending)
1550-1580StrongC=C aromatic ring stretch
1450-1490MediumC=C aromatic ring stretch
1000-1100StrongC-N stretch
550-650StrongC-Br stretch

Predictions are based on characteristic infrared absorption frequencies for aromatic amines and halogenated compounds.[1][2][3]

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
291/293/295High[M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
276/278/280Medium[M - CH₃]⁺
262/264/266Medium[M - C₂H₅]⁺
212/214Low[M - Br]⁺
133Medium[M - 2Br]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). Fragmentation will likely involve the loss of the propyl group.[4]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

    • Scan Rate: 1-2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern to confirm the presence of two bromine atoms.

    • Analyze the fragmentation pattern to identify characteristic losses of fragments from the molecular ion.

    • Compare the obtained spectrum with spectral libraries if available.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample MS Mass Spectrometry (EI-MS) Sample->MS Direct Insertion or GC NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 2,6-Dibromo-4-n-propylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dibromo-4-n-propylaniline in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes qualitative information from structurally similar compounds and presents a comprehensive experimental protocol for precise solubility determination.

Predicted Solubility of this compound

Based on the physicochemical properties of analogous halogenated anilines, such as 2,6-Dibromo-4-nitroaniline, a qualitative solubility profile for this compound can be predicted. The presence of two bromine atoms and a nonpolar n-propyl group on the aniline ring suggests a predominantly hydrophobic character. Therefore, the compound is expected to exhibit limited solubility in polar solvents and greater solubility in non-polar or moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar aromatic ring and the hydrophobic n-propyl and bromo substituents will interact favorably with non-polar solvents through London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. The overall hydrophobicity of the molecule will still favor solubility in these less polar organic solvents.[1]
Polar Protic Ethanol, Methanol, IsopropanolLow to ModerateThe amino group can participate in hydrogen bonding with protic solvents; however, the large hydrophobic surface area of the molecule is expected to limit high solubility.[1]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very LowThe significant hydrophobic character imparted by the dibromo and n-propyl substituents will likely result in very poor solubility in highly polar solvents like water.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This method is a gold standard for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Mobile phase solvents (HPLC grade)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC-UV method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound has significant absorbance.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area as a function of concentration.

    • Inject the filtered sample solution (diluted if necessary to fall within the linear range of the calibration curve) into the HPLC system.

    • Determine the concentration of this compound in the sample from the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in the selected solvent, expressed in units such as mg/mL or mol/L, accounting for any dilutions made.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

G cluster_0 Solubility Determination Workflow A Define Compound and Solvents B Select Experimental Method (e.g., Shake-Flask) A->B C Perform Experiment (Equilibration & Sampling) B->C D Select Analytical Method (e.g., HPLC-UV, Gravimetric) C->D E Quantify Solute Concentration D->E F Calculate and Report Solubility E->F

Figure 1. Logical workflow for determining the solubility of a compound.

G cluster_1 Shake-Flask Experimental Protocol prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate at Constant Temperature (24-72 hours with agitation) prep->equil Agitation settle 3. Settle Undissolved Solids equil->settle Cease Agitation sample 4. Withdraw and Filter Supernatant settle->sample Careful Aspiration quant 5. Quantify Concentration (e.g., via HPLC-UV) sample->quant Injection calc 6. Calculate Solubility quant->calc Using Calibration Curve

References

Potential Applications of 2,6-Dibromo-4-n-propylaniline in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of 2,6-Dibromo-4-n-propylaniline, a halogenated aniline derivative. While specific research on this compound is limited, its structural features suggest a range of applications based on the well-documented activities of analogous compounds. This document provides an overview of its chemical properties, a detailed potential synthetic protocol, and explores its prospective uses in medicinal chemistry and materials science, supported by data from closely related molecules.

Core Compound Properties

This compound is a substituted aniline with bromine atoms ortho to the amino group and an n-propyl group at the para position. These structural motifs are common in various functional molecules, suggesting its utility as a chemical intermediate.

PropertyValueReference
CAS Number 10546-64-2[1][2]
Molecular Formula C₉H₁₁Br₂N[1][2]
Molecular Weight 293.00 g/mol [1][2]
Melting Point 55-57 °C[1]
Appearance Likely a solid at room temperatureInferred
Purity Commercially available up to ≥98%[2]

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of 4-n-propylaniline

Objective: To synthesize this compound via the direct bromination of 4-n-propylaniline.

Materials:

  • 4-n-propylaniline

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 4-n-propylaniline (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product 4-n-propylaniline 4-n-propylaniline Dissolution_in_Acetic_Acid Dissolve in Acetic Acid 4-n-propylaniline->Dissolution_in_Acetic_Acid Bromine Bromine Bromination_Step Add Bromine (0-5 °C) Bromine->Bromination_Step Dissolution_in_Acetic_Acid->Bromination_Step Quenching Quench with Sodium Bisulfite Bromination_Step->Quenching Neutralization Neutralize with Sodium Bicarbonate Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Purify (Chromatography/ Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Potential Research Applications

The structural features of this compound suggest its utility as a versatile building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry

Halogenated anilines are important scaffolds in medicinal chemistry. The bromine atoms can increase lipophilicity, which may enhance membrane permeability, and can also participate in halogen bonding, a significant interaction in protein-ligand binding. The n-propyl group can contribute to hydrophobic interactions within a binding pocket.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Brominated aromatic compounds have shown significant antimicrobial activity.[5] Derivatives of 2,6-dibromoaniline could be explored for their efficacy against various bacterial and fungal strains. The mechanism of action could involve membrane disruption or inhibition of essential enzymes.

  • Anticancer Agents: Many aniline derivatives exhibit antiproliferative properties. The this compound scaffold could be incorporated into larger molecules designed to inhibit specific kinases or other targets relevant to cancer progression. For instance, related brominated isoquinolinequinones have shown significant antiproliferative activity.[6]

  • Enzyme Inhibitors: The substituted aniline moiety can serve as a core for the design of enzyme inhibitors. For example, derivatives of 2,6-disubstituted benzylamines have been investigated as inhibitors of copper amine oxidases.[7]

Medicinal_Chemistry_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications Start This compound Derivatization Synthetic Modifications (e.g., acylation, alkylation, coupling reactions) Start->Derivatization Antimicrobial Antimicrobial Agents Derivatization->Antimicrobial Anticancer Anticancer Agents Derivatization->Anticancer Enzyme_Inhibitor Enzyme Inhibitors Derivatization->Enzyme_Inhibitor

Caption: Potential drug discovery pathway for this compound.

Materials Science

Substituted anilines are precursors to a variety of functional materials, including dyes and polymers.

  • Azo Dyes: The amino group of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. The bromine and n-propyl substituents would be expected to modulate the color and fastness properties of the resulting dyes. The synthesis of disperse dyes from 2,6-dibromo-4-nitroaniline is a well-established process.[3][8]

  • Polymer Science: Anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The substituents on the aniline ring influence the solubility, processability, and electronic properties of the resulting polymers. This compound could be explored as a monomer or co-monomer to create novel polymeric materials with tailored properties.

Comparative Data of Related Compounds

To provide context for the potential utility of this compound, the following table summarizes the properties and applications of structurally similar compounds.

CompoundStructureKey Properties/ApplicationsReference
2,6-Dibromo-4-nitroaniline Br₂(NO₂)C₆H₂NH₂Intermediate for blue disperse dyes; used in synthesis of quinoline derivatives.[3]
2,6-Dibromo-4-isopropylaniline Br₂ (i-Pr)C₆H₂NH₂Commercially available synthetic intermediate.
2,6-Dichloroaniline Cl₂C₆H₃NH₂Intermediate in the synthesis of pharmaceuticals (e.g., diclofenac) and herbicides.
2,6-Dibromoaniline Br₂C₆H₃NH₂Important intermediate in medicinal chemistry.[4]

Conclusion

This compound represents a chemical scaffold with considerable, albeit largely unexplored, potential in research. Based on the established chemistry and biological activities of its structural analogs, it is a promising candidate for further investigation as a building block in the development of novel pharmaceuticals, particularly antimicrobial and anticancer agents, as well as in the synthesis of functional materials such as dyes and polymers. The synthetic protocol outlined in this guide provides a practical starting point for researchers to access this compound and explore its diverse applications. Further studies are warranted to fully elucidate the specific properties and activities of this compound.

References

Reactivity of Bromine Atoms in 2,6-Dibromo-4-n-propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the bromine atoms in 2,6-Dibromo-4-n-propylaniline, a key intermediate in the synthesis of various high-value chemical entities. Understanding the differential reactivity of the two bromine atoms is crucial for the regioselective functionalization of this molecule, enabling the development of novel pharmaceuticals and functional materials. This document provides a comprehensive overview of the factors governing this reactivity, supported by experimental data from analogous systems and detailed reaction protocols.

Core Concepts: Factors Influencing Bromine Atom Reactivity

The reactivity of the two bromine atoms at the C2 and C6 positions of this compound is primarily influenced by a combination of electronic and steric effects, as well as the reaction conditions employed.

Electronic Effects: The aniline moiety is an activating group, donating electron density to the aromatic ring through resonance. This increases the electron density at the ortho and para positions. The n-propyl group at the C4 position is a weak electron-donating group through induction, further enriching the ring with electrons. This enhanced electron density generally makes the C-Br bonds more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Hindrance: The two bromine atoms are situated ortho to the bulky amino group. This steric hindrance can play a significant role in modulating their reactivity. The approach of a catalyst's metal center to the C-Br bond can be impeded, potentially leading to differences in reaction rates between the two bromine atoms, especially with bulky ligands on the catalyst.

Intramolecular Interactions: The amino group can engage in intramolecular hydrogen bonding with the ortho-bromine atoms. This interaction can influence the conformation of the molecule and potentially affect the accessibility and electronic properties of the C-Br bonds, thereby modulating their reactivity.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The reactivity of the bromine atoms in this compound is most relevant in the context of these transformations, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

While specific quantitative data for the selective functionalization of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds. For instance, studies on the Suzuki reaction of 2,6-dibromo-4-nitroaniline demonstrate that selective mono-arylation can be achieved, followed by a second coupling to install a different aryl group. The electron-withdrawing nature of the nitro group in this analog significantly influences the reactivity, and it is expected that the electron-donating n-propyl group in the target molecule will also modulate the reactivity of the C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, this reaction can be employed to introduce one or two new aryl or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 2,6-Dibromoaniline Analog

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80195
24-Methoxyphenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80192
34-Fluorophenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O801.596

Data adapted from a study on 2,6-dibromo-4-nitroaniline. The reaction conditions and yields may vary for this compound.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArBr This compound (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation PdII_R Ar-Pd(II)L2-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Mono-arylated Product (Ar-R) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities onto the aromatic ring.

Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Reaction

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the desired amine (1.1 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArBr This compound (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII CoordDeprot Coordination & Deprotonation Amine Amine (R₂NH) Amine->CoordDeprot Base Base (e.g., NaOtBu) Base->CoordDeprot AmidoComplex Ar-Pd(II)L2-NR₂ CoordDeprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Aminated Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Selective Functionalization: Controlling Reactivity

Achieving selective mono-functionalization of this compound is a key synthetic challenge. The two bromine atoms are chemically equivalent in the starting material. However, once the first bromine has reacted, the electronic and steric environment of the remaining bromine atom is altered, which can lead to differences in reactivity for a subsequent reaction.

Strategies to achieve selective mono-arylation or mono-amination often involve:

  • Stoichiometric Control: Using a slight excess of the coupling partner (e.g., 1.1 equivalents of boronic acid or amine) can favor the mono-substituted product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a profound impact on selectivity. Bulky ligands can favor mono-substitution by sterically hindering the second coupling event.

Conclusion

The reactivity of the bromine atoms in this compound is a subject of significant interest for synthetic chemists. While direct, quantitative data for this specific molecule is limited, a thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions, informed by data from analogous systems, allows for the rational design of synthetic strategies. The provided experimental protocols and reaction pathway diagrams serve as a valuable resource for researchers aiming to selectively functionalize this versatile building block for applications in drug discovery and materials science. Further experimental and computational studies on this compound are warranted to fully elucidate the nuances of its reactivity and unlock its full synthetic potential.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in pharmaceutical and materials science research for the construction of complex molecular architectures. This document provides a detailed protocol for the Suzuki coupling of 2,6-Dibromo-4-n-propylaniline, a sterically hindered and electron-rich substrate, to synthesize novel 2,6-diaryl-4-n-propylaniline derivatives. These products are of significant interest as building blocks for new chemical entities in drug discovery.

The presence of two ortho-bromine substituents on the aniline ring presents a synthetic challenge due to steric hindrance, which can impede the catalytic cycle of the Suzuki reaction. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The protocols described herein are based on established methodologies for the Suzuki coupling of sterically hindered and electron-rich aryl bromides.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki coupling reactions of substrates analogous to this compound. This data provides a comparative overview to guide reaction optimization.

Table 1: Reaction Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (5)-Cs₂CO₃ (3)2-MeTHF701695[1][2]
22,6-DibromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~70-80 (mono-arylated)[3]
32,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10024>90 (di-arylated)[3]
42,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃ (2)DMF/H₂O80196[4]
55-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High[5]

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki coupling of this compound. Protocol 1 is the recommended starting point based on literature for sterically hindered anilines, while Protocol 2 offers a simpler, ligand-free alternative that has proven effective for a structurally similar substrate.

Protocol 1: Suzuki Coupling using a Buchwald Ligand

This protocol is recommended for achieving high yields with the sterically hindered this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling

This protocol is a simpler alternative that may require optimization for this compound but has been successful for the analogous 2,6-dibromo-4-nitroaniline.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Solvent Addition: Add DMF and degassed water to the flask in a 10:1 ratio (e.g., 10 mL DMF, 1 mL water per 1 mmol of this compound).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Product) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Transmetalation [Ar-Pd(II)L2-Ar'] ArPdOH->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupling Product) Transmetalation->Product Product_out center ArBr_in Ar-Br ArBr_in->Pd0 Boronic_in Ar'-B(OH)2 Boronic_in->ArPdOH Base_in Base (e.g., K3PO4) Base_in->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reactants & Catalyst (Aniline, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Add Solvents (e.g., Toluene/Water) A->B C 3. Degas Mixture (Inert Atmosphere) B->C D 4. Heat and Stir (e.g., 100 °C, 16-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups, offering a significant advantage over classical methods. The synthesis of substituted anilines, particularly those with complex substitution patterns, is a common application of this methodology.

This document provides detailed application notes and protocols for the selective mono-amination of 2,6-Dibromo-4-n-propylaniline. This substrate presents a sterically challenging environment due to the two ortho-bromo substituents, necessitating carefully optimized reaction conditions to achieve high efficiency and selectivity. The protocols described herein are based on established principles for the Buchwald-Hartwig amination of sterically hindered dihaloaryl compounds and serve as a robust starting point for further optimization.

Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given the steric hindrance around the reaction centers, bulky and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[1]

Table 1: Key Reaction Components for the Amination of this compound

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective precatalysts that generate the active Pd(0) species in situ.
Ligand XPhos, SPhos, BrettPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, which can be slow for sterically hindered substrates.[1] The choice of ligand can significantly influence reaction rates and yields.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a widely used and effective base.[2]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential to prevent the deactivation of the palladium catalyst. Toluene and dioxane are common choices for their ability to dissolve the reactants and their relatively high boiling points.
Temperature 80-110 °CThe reaction generally requires heating to overcome the activation energy barrier, particularly for challenging substrates.

Experimental Protocols

The following protocols provide detailed methodologies for the mono-amination of this compound with primary and secondary amines. These are general procedures and may require optimization for specific amine coupling partners and reaction scales.

Protocol 1: General Procedure for Mono-amination with a Primary Amine

This protocol is designed as a starting point for the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary Amine (1.1 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Seal the Schlenk tube with a septum. Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the primary amine (1.1-1.5 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: General Procedure for Mono-amination with a Secondary Amine

This protocol is adapted for the coupling of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary Amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • BrettPhos (3.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv), BrettPhos (0.035 equiv), and LHMDS (1.5 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the secondary amine (1.2-2.0 equiv) to the Schlenk tube. Seal the tube with a septum.

  • Solvent Addition: Outside the glovebox, add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to obtain the pure mono-aminated product.

Data Presentation

The following table summarizes representative reaction conditions for the mono-amination of sterically hindered dihaloarenes, which can be used as a guide for the amination of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-DibromopyridinePrimary AlkylaminePd(OAc)₂ (1-2)BINAP (2-4)NaOtBu (1.4)Toluene80-11012-24High
2,6-DichloropyridineMorpholinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane1001885-95
1,3-DibromobenzeneAnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.1)Toluene10024~90

Note: Yields are approximate and will vary depending on the specific substrates and precise reaction conditions.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (Base, R'R''NH) Ar-Pd(II)(NHR'R'')L->Pd(0)L Reductive Elimination Product Mono-aminated Product Ar-Pd(II)(NHR'R'')L->Product ArX This compound Amine Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Source, Ligand, Base, and Aryl Halide setup->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine reaction Heat and Stir (80-110 °C) solvent_amine->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3][4][5] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found extensive application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] 2,6-Dibromo-4-n-propylaniline is a valuable building block in medicinal chemistry and materials science. The selective functionalization of its bromine atoms via the Heck reaction opens avenues to a diverse array of novel compounds. This document provides detailed application notes and protocols for performing the Heck reaction on this specific substrate.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][4]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[1][4]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[1][4]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst, completing the cycle.[1]

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound is contingent on the careful selection and optimization of several parameters. Due to the presence of two bromine atoms, the reaction can potentially yield mono- or di-substituted products. Controlling the stoichiometry of the alkene is a primary method to influence the product distribution.

Table 1: Summary of Typical Heck Reaction Conditions
ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd/C, Tetrakis(triphenylphosphine)palladium(0)Pd(OAc)₂ is a common and effective pre-catalyst.[1][4] Catalyst loading is typically low (0.1-5 mol%).
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphine, BINAP, PHOXPhosphine ligands are often used to stabilize the palladium catalyst.[1] For some systems, a ligandless reaction may be possible, particularly with a heterogeneous catalyst like Pd/C.[6]
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)An inorganic base like K₂CO₃ or an organic amine base like Et₃N is required to neutralize the generated acid.[1]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, Dimethylacetamide (DMA)Polar aprotic solvents are generally preferred.[3] The reaction can also be performed in greener solvents like water under certain conditions.[2]
Alkene Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes are often ideal substrates for the Heck reaction.[1]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[3]
Reaction Time 4 - 24 hoursReaction progress should be monitored by techniques like TLC or GC.

Experimental Protocols

The following are generalized protocols for the mono- and di-Heck coupling of this compound. Optimization may be required based on the specific alkene used.

Protocol 1: Mono-Heck Coupling with an Acrylic Ester

This protocol aims for the selective mono-arylation of an acrylic ester with this compound.

Materials:

  • This compound

  • Ethyl acrylate (or other acrylic ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under the inert atmosphere, add anhydrous DMF, followed by ethyl acrylate (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double-Heck Coupling with Styrene

This protocol is designed for the di-substitution of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium on carbon (10% Pd/C, wet)

  • Sodium acetate (NaOAc)

  • Anhydrous Dimethylacetamide (DMA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (0.05 eq).

  • Purge the flask with an inert gas.

  • Add anhydrous DMA, followed by styrene (2.5 eq) and NaOAc (3.0 eq).

  • Heat the reaction mixture to 130-140 °C under an inert atmosphere with stirring.

  • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate.

  • After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.[4]

  • Rinse the Celite pad with ethyl acetate.

  • Combine the filtrates and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Heck Reaction

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene PdII_Alkene Ar-Pd(II)(alkene)-X Ln AlkeneCoord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)-X Ln MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)-X Ln BetaElim->PdII_H Product RedElim Reductive Elimination PdII_H->RedElim Base RedElim->Pd0 -H-X

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow for Heck Coupling

Heck_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand (if any) - Purge with inert gas start->setup reagents Add Solvent, Alkene, and Base setup->reagents reaction Heat and Stir (80-140 °C) reagents->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute and wash monitor->workup Complete purification Purification: - Column chromatography  or recrystallization workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Heck reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction Inactive catalyst, low temperature, incorrect base or solvent.Activate pre-catalyst, increase temperature, screen different bases and solvents.
Low Yield Insufficient reaction time, catalyst decomposition, side reactions.Increase reaction time, use a more stable ligand, ensure inert atmosphere.
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry of alkene.Carefully control the equivalents of the alkene; for mono-substitution use ~1 eq., for di-substitution use >2 eq.
Formation of Homocoupled Byproducts Catalyst system promotes homocoupling.Add a phosphine ligand or change the catalyst system.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, enabling the synthesis of a wide range of novel and potentially valuable compounds.

References

Application Notes & Protocols: Synthesis of Liquid Crystal Precursors from 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dibromo-4-n-propylaniline is a versatile starting material for the synthesis of novel liquid crystal precursors. Its structure offers multiple reaction sites for elaboration into complex mesogenic molecules. The two bromine atoms on the aromatic ring are ideal for modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the rigid core of the molecule.[1][2] The amino group provides a convenient handle for forming common liquid crystal linkages like imines (Schiff bases) or azo groups.[3][4] The n-propyl chain contributes to the molecule's overall shape and can influence the final mesomorphic properties.

This document outlines two primary synthetic pathways for converting this compound into advanced liquid crystal precursors:

  • Pathway A: A two-step synthesis involving a selective mono-Suzuki coupling followed by a Schiff base condensation.

  • Pathway B: A two-step synthesis via diazotization and subsequent azo coupling to form an azo-bridged compound.

Pathway A: Synthesis via Suzuki Coupling and Schiff Base Formation

This pathway builds a multi-ring system by first forming a new carbon-carbon bond and then introducing an imine linkage. The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, which are common cores in liquid crystals.[5] The subsequent condensation to form a Schiff base is a robust reaction that extends the molecular structure's rigidity and length, which is crucial for inducing liquid crystalline phases.[6]

Logical Workflow for Pathway A

G cluster_0 Step 1: Mono-Suzuki Coupling cluster_1 Step 2: Schiff Base Condensation start This compound + 4-Methoxyphenylboronic Acid reagents Catalyst: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane/H2O start->reagents reaction Heat to 100°C Stir for 18-24h under N2 reagents->reaction workup Aqueous Workup (Water + Ethyl Acetate Extraction) reaction->workup purify Column Chromatography (Silica Gel) workup->purify intermediate Intermediate Product: 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline purify->intermediate start2 Intermediate Product + 4-(Hexyloxy)benzaldehyde intermediate->start2 reagents2 Solvent: Absolute Ethanol Catalyst: Acetic Acid (catalytic) start2->reagents2 reaction2 Reflux for 4-6 hours reagents2->reaction2 cool Cool in Ice Bath to Induce Precipitation reaction2->cool filter Vacuum Filtration Wash with cold Ethanol cool->filter product Final Product: (E)-N-(4-(hexyloxy)benzylidene)-2-bromo-6- (4-methoxyphenyl)-4-propylaniline filter->product

Caption: Workflow for Suzuki Coupling followed by Schiff Base Formation.

Experimental Protocols: Pathway A

Step 1: Synthesis of 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline (Mono-Suzuki Coupling)

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.05 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane, anhydrous

    • Deionized water, degassed

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

    • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[1]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and dilute with deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Step 2: Synthesis of (E)-N-(4-(hexyloxy)benzylidene)-2-bromo-6-(4-methoxyphenyl)-4-propylaniline (Schiff Base Condensation)

  • Materials:

    • 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline (1.0 equiv)

    • 4-(Hexyloxy)benzaldehyde (1.0 equiv)

    • Absolute ethanol

    • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Protocol:

    • Dissolve 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline in a minimal amount of absolute ethanol in a round-bottom flask.

    • Add 4-(hexyloxy)benzaldehyde to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction via TLC until the starting materials are consumed.

    • Once complete, cool the reaction mixture in an ice bath to precipitate the product.[7]

    • Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.

    • The product can be further purified by recrystallization from ethanol or a similar solvent to yield the final Schiff base liquid crystal precursor.

Pathway B: Synthesis via Diazotization and Azo Coupling

This pathway introduces an azo (-N=N-) linkage, a common chromophore in dyes that is also effective in forming the rigid core of liquid crystals.[4][8] The synthesis involves the low-temperature diazotization of the primary amine followed by coupling with an electron-rich aromatic partner.

Logical Workflow for Pathway B

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling start This compound reagents Reagents: HCl, H2O, NaNO2 start->reagents reaction Stir in Ice Bath (0-5°C) reagents->reaction intermediate Diazonium Salt Intermediate (in situ) reaction->intermediate reaction2 Slowly add Diazonium Salt solution Maintain temperature at 0-5°C intermediate->reaction2 start2 Solution of Coupling Agent (e.g., 4-octylphenol in NaOH(aq)) start2->reaction2 neutralize Neutralize with Acid to Precipitate Product reaction2->neutralize filter Vacuum Filtration Wash with cold Water neutralize->filter product Final Product: (E)-1-(2,6-dibromo-4-propylanilino)diazenyl-4-octylphenol filter->product

Caption: Workflow for Diazotization followed by Azo Coupling Reaction.

Experimental Protocols: Pathway B

Step 1 & 2: Synthesis of (E)-1-((2,6-dibromo-4-propylanilino)diazenyl)-4-octylphenol (Diazotization and Azo Coupling)

  • Materials:

    • This compound (1.0 equiv)

    • Concentrated Hydrochloric Acid (HCl) (3.0 equiv)

    • Sodium nitrite (NaNO₂) (1.0 equiv)

    • 4-n-Octylphenol (1.0 equiv)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Protocol:

    • Diazotization:

      • Suspend this compound in a mixture of concentrated HCl and water in a beaker.

      • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

      • Prepare a solution of NaNO₂ in cold deionized water.

      • Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.[4]

      • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the in situ diazonium salt.

    • Azo Coupling:

      • In a separate beaker, dissolve 4-n-octylphenol in an aqueous solution of NaOH, and cool it to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

      • A colored precipitate should form immediately.

      • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

    • Workup and Purification:

      • Neutralize the reaction mixture by slowly adding dilute HCl until the solution is acidic to litmus paper, causing further precipitation of the product.

      • Collect the crude azo dye by vacuum filtration.

      • Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.

      • Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize expected outcomes for the described synthetic pathways. Yields and specific characterization data are illustrative and will vary based on precise reaction conditions and scale.

Table 1: Summary of Reaction Conditions and Expected Yields

Pathway Reaction Step Key Reagents Temp (°C) Time (h) Expected Yield (%)
A Mono-Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, Arylboronic acid 100 18-24 60 - 75
A Schiff Base Formation 4-Alkoxybenzaldehyde, Acetic Acid Reflux (~78) 4-6 80 - 95

| B | Azo Coupling | NaNO₂, HCl, Phenol derivative | 0 - 5 | 2-3 | 75 - 90 |

Table 2: Illustrative Characterization Data for Synthesized Compounds

Compound Structure M.P. (°C) (Hypothetical) ¹H NMR (δ, ppm) (Key Signals) FT-IR (cm⁻¹) (Key Peaks)
Intermediate A 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline 85 - 90 7.0-7.5 (Ar-H), 4.5-5.0 (br s, NH₂), 3.8 (s, OCH₃), 2.5 (t, CH₂), 0.9 (t, CH₃) 3300-3500 (N-H), 1620 (C=C), 1250 (C-O)
Product A (E)-N-(4-(hexyloxy)benzylidene)-... 130 - 140 8.3 (s, CH=N), 6.9-7.8 (Ar-H), 4.0 (t, OCH₂), 2.5 (t, Ar-CH₂), 0.9 (t, CH₃) 2850-2950 (C-H), 1625 (C=N), 1600 (C=C), 1255 (C-O)

| Product B | (E)-1-((2,6-dibromo-4-propylanilino)diazenyl)-... | 150 - 165 | 9.5-10.5 (br s, OH), 6.8-7.9 (Ar-H), 2.6 (t, Ar-CH₂), 0.9 (t, CH₃) | 3200-3400 (O-H), 1590 (N=N), 1500 (C=C) |

References

Application Notes and Protocols: 2,6-Dibromo-4-n-propylaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic utility of 2,6-Dibromo-4-n-propylaniline as a strategic building block in organic synthesis. Due to the limited availability of specific experimental data for this compound, this document presents hypothetical applications and protocols based on the known reactivity of structurally similar 2,6-dibromoaniline derivatives. The unique substitution pattern of this compound, featuring two reactive bromine atoms flanking an amino group and a lipophilic n-propyl group, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] The presence of two bromine atoms at the ortho positions to the amino group allows for selective functionalization through various cross-coupling reactions. The n-propyl group at the para position can influence the solubility and pharmacokinetic properties of the resulting molecules, making this building block particularly interesting for drug discovery programs. These notes will explore its potential in the synthesis of kinase inhibitors and other heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 10546-64-2[2]
Molecular Formula C₉H₁₁Br₂N[2]
Molecular Weight 293.00 g/mol [2]
Melting Point 55-57 °C[2]

Proposed Synthetic Applications

The reactivity of the two bromine atoms in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents and construct complex molecular frameworks.

Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are a common core structure in many kinase inhibitors, which are a critical class of therapeutics in oncology and immunology. The 2,6-disubstituted aniline motif can mimic the hinge-binding region of ATP in the kinase active site. By analogy to similar di-haloanilines, this compound can serve as a scaffold for the synthesis of novel kinase inhibitors.[3]

A proposed synthetic workflow for the generation of a library of potential kinase inhibitors is outlined below.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Library of 2,6-Disubstituted 4-n-propylanilines suzuki->library sonogashira->library buchwald->library screening Biological Screening (Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar G start This compound sonogashira Sonogashira Coupling (e.g., TMS-acetylene) start->sonogashira deprotection Deprotection sonogashira->deprotection cyclization Intramolecular Cyclization (e.g., base-mediated) deprotection->cyclization product Substituted Pyrrolo[2,3-b]pyridine cyclization->product

References

Application Notes and Protocols for the Selective Mono-arylation of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective mono-arylation of dihalogenated anilines is a critical transformation in medicinal chemistry and materials science, providing versatile building blocks for the synthesis of complex molecular architectures. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the selective mono-arylation of 2,6-Dibromo-4-n-propylaniline. Controlling the regioselectivity to favor mono-substitution over di-substitution is a key challenge that can be addressed by careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system. The protocol described herein is designed to favor the formation of 2-bromo-6-aryl-4-n-propylaniline derivatives.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various optimized conditions for the selective mono-arylation of this compound with a representative arylboronic acid. These conditions are based on established methodologies for similar substrates and aim to provide a starting point for reaction optimization.

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)8016Mono-arylated~75-85
24-Methoxyphenylboronic Acid (1.1)Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)9018Mono-arylated~70-80
33-Tolylboronic Acid (1.1)Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DMF/H₂O (3:1)10024Mono/Di-arylated mixVariable

Experimental Protocols

Protocol 1: Selective Mono-arylation using Pd(OAc)₂/SPhos

This protocol is designed to favor the formation of 2-bromo-6-aryl-4-n-propylaniline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water per 1 mmol of the aniline substrate).

  • Reaction Execution: Stir the mixture at 80 °C for 16 hours.

  • Monitoring: Check for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ prep2 Add Solvents: - Toluene - Degassed Water prep1->prep2 Under Inert Atmosphere react Heat at 80°C for 16h prep2->react workup1 Cool to RT & Quench react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product Mono-arylated Product workup4->product

Caption: Experimental workflow for the selective mono-arylation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar'L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactant1 This compound (Ar-Br) reactant1->oxidative_addition reactant2 Arylboronic Acid (Ar'-B(OH)₂) + Base reactant2->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Selective Functionalization of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-n-propylaniline is a versatile synthetic intermediate with two reactive bromine atoms ortho to a directing amino group. This arrangement allows for selective functionalization, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the C-Br bonds can be exploited to introduce various substituents in a controlled manner. This document provides detailed protocols for the selective functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Functionalization Reactions

The selective functionalization of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2][3] In the case of this compound, this reaction can be used to introduce aryl or vinyl substituents at the ortho positions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4][5][6] This reaction is instrumental for introducing a wide range of nitrogen-containing functional groups.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is particularly useful for synthesizing arylalkynes.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative quantitative data for the selective functionalization of this compound. Please note that these are generalized conditions and yields, and optimization may be necessary for specific substrates and scales.

Table 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001682
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF901278

Table 2: Selective Monofunctionalization via Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1101890
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475
3BenzylaminePdCl₂(dppf) (2)-K₃PO₄Toluene1002080

Table 3: Selective Monofunctionalization via Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60892
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701088
31-HexynePdCl₂(dppf) (2)CuI (4)PiperidineDMF501285

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water.

  • Stir the mixture at 100 °C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-Buchwald-Hartwig Amination

This protocol provides a general method for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the flask and heat the mixture at 110 °C for 18-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Selective Mono-Sonogashira Coupling

This protocol outlines a general procedure for the selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycles of the described reactions.

G General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reagents: Substrate, Catalyst, Ligand, Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Add Coupling Partner B->C D Heat and Stir (Monitor by TLC/GC-MS) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)L₂(R') OA_complex->TM_complex Transmetalation (R'-B(OR)₂ + Base) TM_complex->Pd0 Reductive Elimination Product Ar-R' TM_complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)L₂(NHR'R'')]⁺ OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)L₂(NR'R'') Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Alkynyl_complex Ar-Pd(II)L₂(C≡CR') OA_complex->Alkynyl_complex Transmetalation Alkynyl_complex->Pd0 Reductive Elimination Product Ar-C≡CR' Alkynyl_complex->Product Alkyne R'C≡CH Cu_acetylide CuC≡CR' Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->OA_complex

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.[11]

References

Application of 2,6-Dibromo-4-n-propylaniline in the Synthesis of a Src Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-4-n-propylaniline is a valuable halogenated intermediate in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. The presence of two bromine atoms at the ortho-positions of the aniline moiety allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with desired pharmacological properties. The n-propyl group at the para-position can contribute to modulating the lipophilicity and binding interactions of the final drug molecule. This application note details the use of this compound as a key starting material for the synthesis of a potential Src kinase inhibitor, a class of drugs investigated for the treatment of various cancers.

Src kinases are a family of non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is implicated in the progression of numerous solid tumors, making it a significant target for cancer therapy. The general structure of many Src kinase inhibitors features a central heterocyclic core with various substituents that occupy the ATP-binding pocket of the enzyme. The synthesis of such molecules often relies on the strategic use of functionalized building blocks like this compound.

Data Presentation

The following tables summarize typical quantitative data for key cross-coupling reactions involving 2,6-disubstituted anilines, which are analogous to the proposed application of this compound.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromoanilines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~75
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10024>90 (di-arylated)
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11012~85

Table 2: Buchwald-Hartwig Amination of 2,6-Dibromoanilines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018~80
2AnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane11024~70
3MethylamineCuI (10)DMPAO (20)K₂CO₃H₂O120 (µW)1~65 (di-aminated)

Experimental Protocols

The following are detailed protocols for the key synthetic steps in the preparation of a Src kinase inhibitor intermediate starting from this compound.

Protocol 1: Synthesis of 2-Bromo-6-(pyrimidin-2-yl)-4-n-propylaniline (Intermediate 2)

This protocol describes a selective mono-arylation of this compound using a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Pyrimidin-2-ylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene, anhydrous

    • Water, degassed

    • Schlenk flask

    • Magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, pyrimidin-2-ylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Add anhydrous toluene and degassed water (4:1 v/v).

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 16-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-6-(pyrimidin-2-yl)-4-n-propylaniline.

Protocol 2: Synthesis of N-(2-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)anilino)pyrimidin-4-ylamino)-5-n-propylphenyl)acrylamide (A Saracatinib Analog)

This protocol outlines the subsequent Buchwald-Hartwig amination and final acylation to yield the target molecule.

  • Materials:

    • 2-Bromo-6-(pyrimidin-2-yl)-4-n-propylaniline (Intermediate 2) (1.0 equiv)

    • 5-chloro-N2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)

    • Xantphos (0.06 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • 1,4-Dioxane, anhydrous

    • Acryloyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

  • Procedure (Buchwald-Hartwig Amination):

    • In a glovebox or under an inert atmosphere, add Intermediate 2, 5-chloro-N2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Procedure (Acylation):

    • Dissolve the product from the previous step in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 equiv).

    • Slowly add acryloyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Visualizations

Src Kinase Signaling Pathway

Src_Kinase_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activation Downstream Effectors Downstream Effectors Src Kinase->Downstream Effectors Phosphorylation Cellular Responses Proliferation Migration Survival Downstream Effectors->Cellular Responses Saracatinib Analog Saracatinib Analog Saracatinib Analog->Src Kinase Inhibition

Caption: Simplified Src kinase signaling pathway and the inhibitory action of a Saracatinib analog.

Experimental Workflow for Suzuki-Miyaura Coupling

Troubleshooting & Optimization

Improving yields for Suzuki coupling with 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-n-propylaniline.

Troubleshooting Guides & FAQs

Q1: I am experiencing very low to no yield in the Suzuki coupling of this compound. What are the likely causes?

Low yields with sterically hindered substrates like this compound are common and can often be attributed to several factors:

  • Inefficient Oxidative Addition: The bulky bromine atoms and the n-propyl group ortho to the reaction sites can sterically hinder the palladium catalyst from accessing the carbon-bromine bond, which is the first and often rate-limiting step in the catalytic cycle.[1]

  • Difficult Reductive Elimination: Steric congestion around the palladium center can also impede the final step of the catalytic cycle where the new carbon-carbon bond is formed.[1]

  • Catalyst Decomposition: The higher temperatures often required for these challenging couplings can lead to the decomposition of the palladium catalyst before the reaction is complete.[1]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.

Q2: What are common side reactions I should be aware of, and how can I minimize them?

The three most common side reactions in Suzuki couplings, particularly with substrates like halogenated anilines, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and high temperatures.[2]

    • Mitigation Strategies:

      • Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[2]

      • Employ anhydrous conditions when possible.[2]

      • Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen or Pd(II) species can promote this reaction.[2]

    • Mitigation Strategies:

      • Thoroughly degas the reaction mixture to remove oxygen.[2]

      • Use a Pd(0) precatalyst or ensure the complete reduction of a Pd(II) source.[2]

  • Dehalogenation: This involves the replacement of a bromine atom on your starting material with a hydrogen atom.

    • Mitigation Strategies: This is often a result of side reactions in the catalytic cycle and can be minimized by optimizing the reaction conditions to favor the desired cross-coupling pathway.

Q3: How do I select the optimal catalyst system for this sterically hindered substrate?

The choice of catalyst and ligand is critical. For sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally more effective.[3][4]

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Sterically Hindered Aryl Bromides

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Commercially available and widely used, effective for a range of substrates.[5]5-6[5]
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)High activity and stability, particularly with challenging substrates.[5][6]3[5]
Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos)Tris(dibenzylideneacetone)dipalladium(0)Buchwald ligands are designed to be electron-rich and sterically hindered, which can accelerate oxidative addition and reductive elimination.[7]1-5
Palladacycles (e.g., CataCXium A)CataCXium ACan show unique reactivity and high efficiency for ortho-substituted anilines.[8]5-10[8]

Q4: Which base and solvent system should I use for the coupling of this compound?

The choice of base and solvent is interdependent and can significantly impact the reaction yield.[9][10] A screening of different conditions is often necessary.

Table 2: Guide to Base and Solvent Selection

BaseRecommended SolventsComments
K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂OA strong base that is often effective for challenging couplings.[9][11]
K₂CO₃Acetonitrile/H₂O, 1,4-Dioxane/H₂OA milder base that can help to reduce side reactions like protodeboronation.[1][12]
Cs₂CO₃1,4-Dioxane, 2-MeTHFA strong base that can be superior in some cases, particularly with hindered substrates.[8][12]
Na₂CO₃Toluene/H₂O, 1,4-Dioxane/H₂OA commonly used and cost-effective base.[5]

Q5: What reaction temperature and time should I start with?

For challenging Suzuki couplings with aryl bromides, elevated temperatures are typically required to overcome the activation energy for oxidative addition.[13]

  • Initial Temperature: A good starting point is between 80-100 °C.[5][13]

  • Reaction Time: Monitor the reaction by TLC or GC-MS. Typical reaction times can range from 12 to 24 hours.[5]

If the reaction is slow, a higher temperature (e.g., refluxing in toluene or dioxane) may be necessary. However, be mindful that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 2.5 mmol)[5][14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0 mmol)[9]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 10 mL)[5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[5]

  • Monitor the progress of the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd PdII R1-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 Product R1-R2 (Coupled Product) ReductElim->Product ArylHalide R1-X (this compound) ArylHalide->OxyAdd BoronicAcid R2-B(OR)2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere (80-100°C, 12-24h) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield Issue check_catalyst Is the catalyst system optimal for hindered substrates? start->check_catalyst change_catalyst Try a different catalyst/ligand (e.g., Pd(dppf)Cl2, Buchwald system) check_catalyst->change_catalyst No check_base Is the base/solvent combination appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen different bases (K3PO4, Cs2CO3) and solvents (Dioxane, Toluene) check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., to reflux) check_temp->increase_temp No side_reactions Are there significant side products? check_temp->side_reactions Yes increase_temp->side_reactions mitigate_side_reactions Address side reactions: - Use boronic esters - Ensure thorough degassing side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No mitigate_side_reactions->success

References

Technical Support Center: Buchwald-Hartwig Amination of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2,6-Dibromo-4-n-propylaniline. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?

The primary side reactions encountered with this substrate include:

  • Hydrodehalogenation: Reduction of one or both of the C-Br bonds, leading to the formation of 2-bromo-4-n-propylaniline or 4-n-propylaniline. This can occur when a hydride species is generated in the catalytic cycle.[1][2]

  • Diarylation: The coupling of a second amine molecule to the mono-aminated product, resulting in the formation of the di-substituted aniline. Achieving selective mono-amination can be challenging with di-halo substrates.[3]

  • Self-Coupling/Oligomerization: As the substrate itself is an aniline, it can potentially undergo self-coupling under the reaction conditions, leading to the formation of dimers or oligomers. This is a significant concern for aniline substrates.

  • Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, leading to a loss of catalytic activity and incomplete conversion.[4]

Q2: Why is my reaction yield for the mono-aminated product consistently low?

Low yields can stem from several factors:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired C-N bond formation. An inappropriate ligand can lead to slow reaction rates or promote side reactions.[4]

  • Incorrect Base Selection: The strength and nature of the base are critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base might promote side reactions or be incompatible with other functional groups.[5][6]

  • Inadequate Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating may lead to incomplete conversion, while excessive heat can cause catalyst decomposition.[4]

  • Poor Reagent and Solvent Quality: Buchwald-Hartwig aminations are sensitive to air and moisture. The presence of oxygen or water can deactivate the catalyst.[4]

  • Competing Side Reactions: The formation of byproducts such as the diarylated product or hydrodehalogenated starting material will inherently lower the yield of the desired mono-aminated product.

Q3: How can I control the selectivity between mono- and di-amination?

Achieving selective mono-amination of a di-halo substrate like this compound requires careful control of the reaction conditions:

  • Stoichiometry: Using a slight excess of the amine coupling partner relative to the dibromoaniline can favor mono-substitution. A large excess of the amine will drive the reaction towards diarylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first amination has occurred.

  • Ligand Selection: Bulky phosphine ligands can sterically hinder the second amination, thus favoring the mono-aminated product.

  • Base Strength: A weaker base may slow down the second amination more significantly than the first, allowing for a better window to isolate the mono-aminated product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-aminated Product

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted this compound.

  • The isolated yield of the mono-aminated product is below expectations.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed palladium catalyst.[4]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][3]
Incorrect Base If using a weak base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS.[5][6]
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments (typically between 80-120 °C).[4]
Air or Moisture Contamination Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[4]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Mono-aminated Product check_catalyst Verify Catalyst Activity (Use fresh catalyst/precatalyst) start->check_catalyst screen_ligands Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) check_catalyst->screen_ligands optimize_base Optimize Base (e.g., NaOtBu, LHMDS) screen_ligands->optimize_base increase_temp Increase Temperature (80-120 °C) optimize_base->increase_temp check_inertness Ensure Inert Atmosphere (Degas solvents, use glovebox) increase_temp->check_inertness end Improved Yield check_inertness->end

Caption: A stepwise approach to troubleshooting low reaction yields.

Problem 2: Formation of Significant Amounts of the Diarylated Product

Symptoms:

  • TLC/LC-MS analysis shows a significant peak corresponding to the di-substituted product.

  • Difficulty in separating the mono- and di-aminated products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excess Amine Reduce the equivalents of the amine coupling partner to be near stoichiometric (e.g., 1.05 - 1.1 equivalents).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and before significant diarylation occurs.
High Temperature Lower the reaction temperature to decrease the rate of the second amination.
Ligand Choice Employ a more sterically hindered ligand that can disfavor the second substitution.

Competition between Mono- and Di-amination

amination_competition A This compound B Mono-aminated Product A->B + Amine, [Pd] C Di-aminated Product B->C + Amine, [Pd]

Caption: Reaction pathway showing the formation of mono- and di-aminated products.

Problem 3: Presence of Hydrodehalogenated Byproducts

Symptoms:

  • GC-MS or LC-MS analysis reveals the presence of 2-bromo-4-n-propylaniline and/or 4-n-propylaniline.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Source of Hydride Ensure solvents are truly anhydrous. The presence of water can be a source of hydride.
Ligand Choice Some ligands are more prone to promoting β-hydride elimination. Screening different ligands can mitigate this.[2]
Base Certain bases can contribute to the formation of hydride species. Consider screening alternative bases.
Problem 4: Formation of Insoluble Material (Polymerization)

Symptoms:

  • The reaction mixture becomes heterogeneous with the formation of a precipitate.

  • Difficulty in isolating the desired product from the insoluble material.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Self-Coupling of Aniline Lower the reaction temperature and consider using a more dilute solution.
Catalyst Concentration High catalyst loading might promote oligomerization. Try reducing the catalyst loading.
Ligand Choice A bulky ligand may help to prevent intermolecular side reactions.

Data Presentation

The following table provides a summary of recommended starting conditions for the selective mono-amination of dihaloaromatic compounds, which can be adapted for this compound.

Table 1: Recommended Reaction Conditions for Selective Mono-amination

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Expected Outcome
XPhosPd₂(dba)₃NaOtBuToluene1002-6Good selectivity for mono-amination.
RuPhosPd(OAc)₂K₃PO₄Dioxane11012-24Milder base, may require longer reaction times.
BrettPhosPd G3 PrecatalystLHMDSTHF804-8Good for substrates with sensitive functional groups.

Note: These are starting points and may require further optimization for the specific substrate.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Mono-amination of this compound

This protocol is a general guideline and should be optimized for your specific amine coupling partner.

Materials:

  • This compound

  • Amine coupling partner (1.1 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the starting material is consumed and before significant diarylation is observed, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch + HNR'R'' PdII_Amine Ar-Pd(II)L_n-NHR'R'' Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Purification of 2,6-Dibromo-4-n-propylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dibromo-4-n-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities include unreacted 4-n-propylaniline, the mono-brominated intermediate (2-bromo-4-n-propylaniline), and over-brominated products such as 2,4,6-tribromo-4-n-propylaniline. Additionally, colored impurities may be present due to oxidation of the aniline product.

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I remove the color?

A2: The coloration is typically due to the formation of oxidized, polymeric impurities. These can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. Hot filtration to remove the charcoal is necessary. For stubborn coloration, column chromatography can be effective.

Q3: What are the recommended starting points for developing a recrystallization procedure for this compound?

A3: A good starting point for recrystallization is to use a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. For halogenated anilines, common solvent systems include ethanol/water mixtures, methanol, or hexane. Small-scale solubility tests with various solvents are recommended to find the optimal system. For a related compound, 2,6-dibromoaniline, recrystallization from 70% ethanol has been shown to be effective with a recovery of 85-90%.[1]

Q4: How can I effectively separate this compound from its mono-brominated and tri-brominated analogues?

A4: While recrystallization can enrich the desired product, column chromatography is generally the most effective method for separating compounds with similar polarities. A silica gel column with a non-polar/polar solvent gradient, such as hexane/ethyl acetate, is a common choice for separating aromatic amines.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of the final product and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity assessment and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the purified compound and identifying any structural isomers or byproducts.

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Solution
Very little or no solid crystallizes upon cooling.The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Too much solvent was used, preventing the solution from reaching saturation.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The cooling process was too rapid, leading to the formation of an oil or very fine precipitate.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
Impurities Co-eluting with the Product in Column Chromatography
Symptom Possible Cause Solution
Two or more spots are observed at a similar Rf value on TLC, and fractions contain a mixture of compounds.The polarity of the eluent is too high, causing poor separation.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 sample-to-silica ratio by weight.
The stationary phase is not providing adequate separation.Consider using a different stationary phase, such as alumina, or a reverse-phase column (e.g., C18) if the impurities are very close in polarity on silica gel.
Product Degradation on Silica Gel Column
Symptom Possible Cause Solution
Streaking or tailing of the product spot on TLC and low recovery from the column.The acidic nature of silica gel can cause degradation or strong adsorption of basic anilines.Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.

Data Presentation

The following table summarizes typical purity and yield data for the synthesis and purification of compounds structurally similar to this compound. This data is intended to provide a general benchmark for experimental outcomes.

CompoundSynthesis MethodPurification MethodCrude Purity (%)Final Purity (%)Yield (%)Reference
2,6-Dibromo-4-(trifluoromethoxy)anilineBromination in aqueous phaseFiltration and dryingNot reported98.4 - 99.497.5 - 99.1[2]
2,6-Dibromo-4-nitroanilineBromination in sulfuric acidNot specifiedNot reported99.32Not reported[3]
2,6-DibromoanilineDesulfonationSteam distillation and recrystallization from 70% ethanolNot reported>99 (inferred from melting point)66 - 79 (overall)[1]
2,6-Dichloro-4-nitroanilineChlorination in HClFiltration and washingNot reported>9790[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on small-scale solubility tests.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, and mixtures such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase by running thin-layer chromatography (TLC) of the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Bulk Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If impurities persist Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Q1 Low Yield after Recrystallization? Start->Q1 Q2 Colored Product? Start->Q2 Q3 Co-elution in Chromatography? Start->Q3 A1_1 Change Solvent/Solvent Ratio Q1->A1_1 Yes A1_2 Concentrate Solution Q1->A1_2 Yes A1_3 Slow Cooling/Seeding Q1->A1_3 Yes A2_1 Treat with Activated Charcoal Q2->A2_1 Yes A2_2 Perform Column Chromatography Q2->A2_2 If charcoal fails A3_1 Optimize Eluent Polarity Q3->A3_1 Yes A3_2 Reduce Sample Load Q3->A3_2 Yes A3_3 Change Stationary Phase Q3->A3_3 Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides guidance on catalyst selection and troubleshooting for the cross-coupling of 2,6-Dibromo-4-n-propylaniline, a sterically hindered substrate that can present unique challenges in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for functionalizing this compound?

A1: The choice of reaction depends on the desired bond formation. For C-C bond formation, the Suzuki-Miyaura coupling is a robust and versatile option with a wide range of commercially available boronic acids. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice. For introducing alkynyl groups (C-C triple bonds), the Sonogashira coupling is the standard method.

Q2: What are the main challenges when working with this compound?

A2: The primary challenge is the steric hindrance caused by the two bromine atoms ortho to the aniline's amino group. This steric bulk can impede the oxidative addition step in the catalytic cycle and the subsequent reductive elimination. The electron-donating nature of the aniline can also affect the reactivity of the palladium catalyst.

Q3: Can I achieve selective mono- or di-functionalization of this compound?

A3: Yes, selective functionalization is possible. Mono-substitution can often be achieved by carefully controlling the stoichiometry of the coupling partner (using slightly less than one equivalent) and employing milder reaction conditions (e.g., lower temperature, shorter reaction time). Di-substitution typically requires an excess of the coupling partner and more forcing conditions.

Q4: What is the general order of reactivity for the halogens in my substrate?

A4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] Since your substrate contains two identical bromine atoms, the main challenge is controlling the extent of the reaction (mono- vs. di-substitution) rather than selective activation of different halogens.

Q5: Are there any specific safety precautions for working with this compound?

A5: While specific toxicity data for this compound may be limited, it is prudent to handle all halogenated anilines with care. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Poor Ligand Choice For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis.[2][3]
Inappropriate Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Solvent Issues Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF. For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base.
Low Reaction Temperature Sterically hindered substrates may require higher reaction temperatures (e.g., 80-120 °C) to overcome the activation energy barrier.
Formation of Side Products
Side Product Possible Cause Suggested Solution
Hydrodehalogenation (replacement of Br with H) This can be a significant side reaction, especially in the presence of a hydride source (e.g., from the solvent or base).[4]Use a less coordinating solvent and a non-coordinating base. Employing bulkier ligands can also disfavor this pathway.
Homocoupling of Boronic Acid (in Suzuki reactions) This can occur if the reaction is not sufficiently deoxygenated or if the transmetalation step is slow.Thoroughly degas all solvents and reagents. Ensure a sufficiently high reaction temperature to promote efficient transmetalation.
Di-substituted Product when Mono-substitution is Desired The second coupling reaction is faster than desired.Use a slight excess of this compound relative to the coupling partner. Lower the reaction temperature and monitor the reaction closely by TLC or GC-MS, stopping it once the desired product is maximized.

Data Presentation: Illustrative Catalyst Performance

The following tables present illustrative data for catalyst performance in various cross-coupling reactions with substrates similar to this compound. This data should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [5]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂K₂CO₃DMF/H₂O802-485-95
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O10012~70-80
XPhos Pd G3Cs₂CO₃Toluene1008>90

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides [3]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosNaOtBuToluene10012-2480-95
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1101875-90
BrettPhos Pd G3LHMDSTHF8012>90

Table 3: Sonogashira Coupling of Aryl Bromides [6][7]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606-1270-90
Pd(OAc)₂ / SPhos-Cs₂CO₃Dioxane801280-95
Pd₂(dba)₃ / XPhosCuIi-Pr₂NEtToluene1008>85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Pd Precatalyst - Ligand C Add Degassed Solvent D Inert Atmosphere (Ar or N2) C->D E Heat and Stir F Monitor Progress (TLC, GC-MS) G Quench Reaction F->G H Aqueous Extraction I Dry and Concentrate J Column Chromatography K Final Product J->K Troubleshooting_Tree Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Reagents Check Reagents Start->Reagents Catalyst_Active Is catalyst fresh and handled under inert atmosphere? Catalyst->Catalyst_Active Temp Is the temperature high enough? Conditions->Temp Solvent Are solvents anhydrous and degassed? Reagents->Solvent Ligand_Choice Is the ligand suitable for a sterically hindered substrate? Catalyst_Active->Ligand_Choice Yes Solution1 Use fresh catalyst and ensure inert conditions. Catalyst_Active->Solution1 No Solution2 Screen bulky, electron-rich ligands (e.g., Buchwald/Hartwig type). Ligand_Choice->Solution2 No Base Is the base appropriate and active? Temp->Base Yes Solution3 Increase reaction temperature. Temp->Solution3 No Solution4 Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). Base->Solution4 No Solution5 Use freshly dried and degassed solvents. Solvent->Solution5 No

References

Technical Support Center: Optimizing Reactions of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-n-propylaniline. The significant steric hindrance posed by the two bromine atoms ortho to the aniline functionality often necessitates careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

The primary challenge arises from the steric hindrance created by the two bulky bromine atoms flanking the amino group. This steric congestion can impede the approach of reagents and catalysts to the reactive sites (the C-Br bonds and the N-H bonds), leading to low or no product yield in common cross-coupling reactions. Overcoming this steric barrier is the key to successful synthesis.

Q2: Which cross-coupling reactions are commonly performed on this compound?

Typical cross-coupling reactions for this substrate include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C triple bond formation, and Heck coupling for C-C double bond formation. Each of these reactions requires careful optimization of the base and solvent to achieve desirable yields.

Q3: What is the general order of reactivity for the functional groups on this compound?

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bonds is generally lower than that of C-I bonds but greater than C-Cl bonds. The nucleophilicity of the aniline nitrogen is significantly reduced due to the steric hindrance from the adjacent bromine atoms.

Q4: Can I achieve selective mono- or di-substitution on the aromatic ring?

Achieving selective mono-arylation or amination can be challenging due to the similar reactivity of the two C-Br bonds. However, by carefully controlling the stoichiometry of the coupling partner (e.g., using a slight excess for mono-substitution) and optimizing reaction conditions (e.g., lower temperature, shorter reaction time), some level of selectivity may be achieved. Di-substitution typically requires more forcing conditions, such as higher temperatures and longer reaction times, with a larger excess of the coupling partner.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low/No Yield in Suzuki Coupling ligand 1. Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Screen a variety of ligands. start->ligand Initial Check base 2. Evaluate Base - Use a strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Ensure the base is anhydrous. ligand->base Ligand Optimized solvent 3. Adjust Solvent - Use anhydrous, degassed polar aprotic solvents (e.g., Toluene, Dioxane, DMF). - A small amount of water may be beneficial with certain bases. base->solvent Base Optimized conditions 4. Modify Reaction Conditions - Increase temperature (80-120 °C). - Increase reaction time (12-24 h). - Ensure a rigorously inert atmosphere (Argon or Nitrogen). solvent->conditions Solvent Optimized success Success: Improved Yield conditions->success Yield Improved failure Still Failing: Re-evaluate Reagent Purity conditions->failure No Improvement G cluster_start Start: Poor Results cluster_troubleshooting Optimization Strategy cluster_outcome Outcome start Low Yield/Side Products in Buchwald-Hartwig Amination ligand 1. Ligand Selection is Critical - Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). - These facilitate the reductive elimination step. start->ligand Initial Optimization base 2. Base Selection - Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, K3PO4, Cs2CO3). - The choice of base can influence catalyst activity and stability. ligand->base Ligand Screened solvent 3. Solvent Choice - Anhydrous, degassed toluene or dioxane are commonly used. - Ensure the solvent is of high purity. base->solvent Base Optimized temp_time 4. Temperature and Time - Reactions may require elevated temperatures (100-120 °C). - Monitor the reaction over 12-24 hours. solvent->temp_time Solvent Confirmed success Improved Yield and Purity temp_time->success Reaction Optimized reassess Persistent Issues: Check for Catalyst Poisoning or Substrate Degradation temp_time->reassess No Improvement

Technical Support Center: Synthesis of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,6-Dibromo-4-n-propylaniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem 1: Low yield of the desired this compound.

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the optimal reaction temperature. For brominations with N-bromosuccinimide (NBS), reactions are often carried out at room temperature or slightly below.
Sub-optimal Brominating Agent - Choice of Reagent: N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of activated aromatic rings.[1][2] Using elemental bromine (Br₂) can sometimes lead to over-bromination and side reactions.
Side Reactions - Oxidation: Aromatic amines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Loss during Work-up/Purification - Extraction: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Perform multiple extractions if necessary.- Purification Method: Choose the most suitable purification method (recrystallization or column chromatography) and optimize the conditions to minimize product loss.

Problem 2: Presence of significant impurities in the crude product.

This is a common issue, with the primary impurities being unreacted starting material (4-n-propylaniline) and monobrominated isomers (2-bromo-4-n-propylaniline).

ImpurityIdentification (TLC)Removal Method
4-n-propylaniline (Starting Material) Will have a different Rf value than the product, typically more polar.Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The starting aniline will form a water-soluble salt and be removed in the aqueous phase. The less basic dibrominated product will remain in the organic layer.
2-Bromo-4-n-propylaniline (Monobrominated) Will have an Rf value intermediate between the starting material and the desired product.Column Chromatography: This is the most effective method for separating the di- and mono-brominated products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) should provide good separation.[3][4]Recrystallization: Careful selection of a recrystallization solvent or solvent system may allow for the selective crystallization of the desired dibromo product, leaving the more soluble monobromo impurity in the mother liquor.
Over-brominated Products May appear as less polar spots on the TLC plate compared to the desired product.Column Chromatography: Similar to the removal of monobrominated species, column chromatography can effectively separate the desired product from less polar, over-brominated impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for monitoring the reaction progress by TLC?

A1: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A common ratio to start with is 9:1 or 4:1 hexane:ethyl acetate. The desired this compound should have an Rf value of approximately 0.3-0.4 for optimal separation visualization. You can adjust the solvent polarity to achieve this. Aromatic amines can be visualized on a TLC plate using a UV lamp (254 nm) if they are UV active, or by staining with a potassium permanganate solution.[5][6]

Q2: How can I perform column chromatography to purify my product?

A2: Flash column chromatography is a highly effective method for purifying this compound from reaction impurities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent Selection: The eluent system should be chosen based on prior TLC analysis. The goal is to have the desired product elute with an Rf of around 0.3. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide the best separation.

  • Column Packing: Proper packing of the silica gel column is crucial to avoid channeling and ensure good separation. Both dry packing and slurry packing methods can be used.

  • Loading the Sample: The crude product should be dissolved in a minimal amount of the eluent or a more polar solvent and then loaded onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[3][4]

Q3: What is a good recrystallization solvent for this compound?

A3: Finding the ideal recrystallization solvent often requires some experimentation. You can test the solubility of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.

Alternatively, a mixed solvent system can be very effective.[7][8][9] A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Then, a few drops of the "good" solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol/water, methanol/water, or hexane/ethyl acetate.[10]

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range is indicative of impurities. If you have already attempted purification by recrystallization, a second recrystallization might be necessary. If column chromatography was used, it's possible that the fractions containing the pure product were not completely separated from impurities. In this case, re-purifying the combined fractions by column chromatography using a shallower solvent gradient might improve the separation. It is also advisable to obtain analytical data such as ¹H NMR or LC-MS to identify the persistent impurities.

Experimental Protocols

Synthesis of 2,6-Dibromo-4-methylaniline (A representative procedure)

A general procedure for the bromination of a para-substituted aniline using N-bromosuccinimide (NBS) is as follows (this procedure for p-toluidine can be adapted for 4-n-propylaniline):

  • Dissolve p-toluidine (1.07 g, 0.01 mol) in chloroform (CHCl₃).

  • Stir the solution for 5 minutes at room temperature.

  • Add N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the reaction mixture.

  • Stir the reaction for 30 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-n-propylaniline C Reaction Mixture A->C B Brominating Agent (e.g., NBS) B->C D Quench Reaction C->D E Aqueous Wash (e.g., Na₂S₂O₃, H₂O, Brine) D->E F Crude Product in Organic Solvent E->F G Column Chromatography F->G H Recrystallization F->H I Pure this compound G->I H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC/NMR) impurity_sm Starting Material Present? start->impurity_sm impurity_mono Monobromo-product Present? impurity_sm->impurity_mono No solution_wash Acid Wash impurity_sm->solution_wash Yes impurity_other Other Impurities? impurity_mono->impurity_other No solution_column Column Chromatography impurity_mono->solution_column Yes solution_recryst Recrystallization impurity_other->solution_recryst Yes end Pure Product impurity_other->end No solution_wash->impurity_mono solution_column->end solution_recryst->end

Caption: Decision-making flowchart for the purification of this compound based on impurity analysis.

References

Technical Support Center: 2,6-Dibromo-4-n-propylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-n-propylaniline, focusing on the prevention of dehalogenation during chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of mono-bromo or completely dehalogenated aniline byproducts. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:

  • Solvent: Protic solvents like alcohols or residual water can act as hydride sources.

  • Base: Certain bases, particularly amine bases, can generate Pd-H intermediates.

  • Starting Materials: Impurities in the starting materials or reagents can also contribute to the formation of hydride species. Once formed, the Pd-H species can participate in a competing reaction pathway that leads to the replacement of a bromine atom with hydrogen on the aniline ring.

Q3: How does the structure of this compound contribute to the likelihood of dehalogenation?

A3: The steric hindrance caused by the two bromine atoms in the ortho positions to the amino group can slow down the desired cross-coupling reaction. This extended reaction time can provide more opportunity for the competing dehalogenation side reaction to occur. The electron-donating nature of the amino and n-propyl groups can also influence the electron density of the aromatic ring, which in turn can affect the rate of both the desired reaction and the undesired dehalogenation.

Q4: Can protecting the amino group of this compound help prevent dehalogenation?

A4: Yes, protecting the amino group can be an effective strategy. For instance, converting the aniline to an acetanilide can modulate the electronic properties of the substrate and may suppress dehalogenation. In some cases, using a BOC (tert-butyloxycarbonyl) protecting group has been shown to suppress dehalogenation during Suzuki coupling reactions of similar brominated heterocyclic compounds.[1] The protecting group can be removed in a subsequent step to yield the desired product.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshooting and preventing dehalogenation when working with this compound.

Issue: Significant amount of dehalogenated byproduct observed by GC-MS or LC-MS analysis.

Below is a workflow to diagnose and resolve the issue, followed by detailed explanations of each step.

G start Dehalogenation Observed catalyst Step 1: Evaluate Catalyst System start->catalyst Start Troubleshooting base Step 2: Modify Base catalyst->base If dehalogenation persists solvent Step 3: Change Solvent base->solvent If dehalogenation persists temp Step 4: Adjust Temperature solvent->temp If dehalogenation persists protect Step 5: Consider Protecting Group temp->protect If dehalogenation persists end Dehalogenation Minimized protect->end Successful Optimization

Caption: Troubleshooting workflow for preventing dehalogenation.

Step 1: Evaluate the Catalyst System

The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, ligands that promote a faster rate of reductive elimination (the final step in the desired cross-coupling) can outcompete the dehalogenation pathway.

  • Recommendation:

    • For Suzuki reactions, consider using a ligand-free system with Pd(OAc)₂ in an aqueous DMF mixture, which has been shown to be effective for the closely related 2,6-dibromo-4-nitroaniline.[2]

    • If a ligand is necessary, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be effective in promoting the desired coupling over dehalogenation.

    • For Buchwald-Hartwig aminations, catalyst systems based on biarylphosphine ligands are generally preferred.

Step 2: Modify the Base

The base plays a crucial role in the catalytic cycle and can also be a source of hydride for dehalogenation.

  • Recommendation:

    • Avoid strong, non-coordinating bases like NaOtBu if dehalogenation is significant.

    • Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often a better choice. For the Suzuki reaction of 2,6-dibromo-4-nitroaniline, Na₂CO₃ has been used successfully.[2]

Step 3: Change the Solvent

The solvent can influence the reaction rate and can also be a source of hydrides.

  • Recommendation:

    • Avoid protic solvents like alcohols (methanol, ethanol) if possible, as they can be a direct source of hydrides.

    • Aprotic solvents like toluene, dioxane, or THF are generally preferred. An aqueous DMF solution has been shown to be effective for similar substrates.[2]

    • Ensure that all solvents are anhydrous and properly degassed to remove oxygen, which can also lead to side reactions.

Step 4: Adjust the Reaction Temperature

Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.

  • Recommendation:

    • Attempt the reaction at a lower temperature. For the Suzuki reaction of 2,6-dibromo-4-nitroaniline, 80°C was found to be optimal, with lower temperatures giving significantly lower yields.[2] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Step 5: Consider a Protecting Group Strategy

If the above modifications do not sufficiently suppress dehalogenation, protecting the aniline's amino group may be necessary.

  • Recommendation:

    • Protect the amino group as an acetamide or a carbamate (e.g., BOC). This alters the electronic properties of the substrate and can reduce its susceptibility to dehalogenation. The protecting group can be removed after the cross-coupling reaction.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki cross-coupling of 2,6-dibromo-4-nitroaniline with various arylboronic acids, a close analog of this compound. This data can serve as a starting point for optimizing reactions with the n-propyl derivative.

Table 1: Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (10:1)80195
2Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (10:1)80196
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (10:1)801.594
44-Chlorophenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (10:1)80193
52-Fluorophenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (10:1)80192

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a 2,6-Dibromoaniline Derivative (adapted from[2])

To a solution of the 2,6-dibromoaniline derivative (1.0 mmol) in a 10:1 mixture of DMF and water (11 mL) are added the corresponding arylboronic acid (2.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.005 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 80°C for the time indicated in Table 1. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the competing catalytic cycles in a palladium-catalyzed cross-coupling reaction, highlighting the desired pathway versus the undesired dehalogenation.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (ArBr) Pd0->OA TM Transmetalation (R-B(OH)2) OA->TM PdH Ar-Pd(II)-H OA->PdH Reaction with Pd-H source RE Reductive Elimination TM->RE RE->Pd0 Product Desired Product (Ar-R) RE->Product PdH_gen Pd-H Generation (from Solvent, Base, etc.) PdH_gen->PdH RE_dehalo Reductive Elimination PdH->RE_dehalo RE_dehalo->Pd0 Dehalo_Product Dehalogenated Byproduct (Ar-H) RE_dehalo->Dehalo_Product

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: TLC and Column Chromatography of 2,6-Dibromo-4-n-propylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-n-propylaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound derivative colored (e.g., yellow or brown)?

A1: The discoloration of aniline derivatives is commonly caused by aerial oxidation.[1] The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[1]

Q2: Can I use standard silica gel for the chromatography of my this compound derivative?

A2: Yes, but with caution. Anilines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel.[1][2] This can lead to issues like peak tailing and irreversible adsorption of your compound.[2] To mitigate this, it is often recommended to add a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase.[2]

Q3: What are some common TLC visualization techniques for aniline derivatives?

A3: Many aniline derivatives are UV-active due to their aromatic nature and can be visualized under a UV lamp.[3] For compounds that are not UV-active, or for enhanced visualization, various staining methods can be used. A common stain for amines is a p-anisaldehyde solution, which often produces colored spots upon heating.[3][4] An iodine chamber can also be effective for visualizing many organic compounds, including anilines.[3]

Q4: My this compound derivative is not moving from the baseline on the TLC plate. What should I do?

A4: If your compound remains at the baseline, the solvent system is likely not polar enough.[5] You should increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[5]

Q5: What is a good starting solvent system for the column chromatography of my this compound derivative?

A5: A common starting point for the chromatography of aniline derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][6] The optimal ratio should be determined by TLC analysis first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for good separation on a column.[2]

Troubleshooting Guide

TLC Analysis

Problem: My spots are streaking on the TLC plate.

  • Possible Cause 1: Sample Overloading. You may have spotted too much of your sample on the plate.[5][7]

    • Solution: Dilute your sample and spot a smaller amount on the TLC plate.[5]

  • Possible Cause 2: Strong Interaction with Silica Gel. The basic nature of the aniline can cause it to interact strongly with the acidic silica gel.[7]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or a few drops of ammonia, to your eluting solvent.[5][7] This will help to neutralize the acidic sites on the silica.

  • Possible Cause 3: Compound Instability. Your compound might be degrading on the acidic silica gel.

    • Solution: Consider using a different stationary phase, such as alumina, which is available in basic, neutral, and acidic forms.[6][8] You can also perform a 2D TLC to check for compound stability.[9]

Problem: I don't see any spots on my TLC plate after development.

  • Possible Cause 1: Insufficient Concentration. Your sample may be too dilute to be visible.[5][10]

    • Solution: Concentrate your sample or spot it multiple times in the same location on the plate, allowing the solvent to dry between applications.[5][10]

  • Possible Cause 2: Non-UV Active Compound. Your compound may not absorb UV light.[5]

    • Solution: Use a visualization stain. Potassium permanganate (KMnO4) is a good general stain for oxidizable groups, which will include the aniline functionality.[11] P-anisaldehyde is also a good option for amines.[3][4]

  • Possible Cause 3: Volatility. Your compound may be volatile and could have evaporated from the plate.

    • Solution: If you suspect your compound is volatile, try to visualize the plate as soon as possible after development.

Column Chromatography

Problem: I have a low yield of my purified compound.

  • Possible Cause 1: Irreversible Adsorption. Your aniline derivative may be irreversibly binding to the acidic silica gel.[2]

    • Solution: Add 0.5-2% triethylamine (TEA) to your mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.

  • Possible Cause 2: Co-elution with Impurities. Your compound may not be separating well from impurities.

    • Solution: Optimize your solvent system using TLC to achieve better separation. A shallower solvent gradient during elution can also improve resolution.[1]

  • Possible Cause 3: Product Degradation. The compound may be degrading on the column.

    • Solution: Neutralizing the silica gel with a base like triethylamine can help prevent degradation of acid-sensitive compounds.[2] Running the column more quickly can also minimize the time the compound is in contact with the stationary phase.

Problem: The separation on the column is poor, even though it looked good on TLC.

  • Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column.

    • Solution: As a general guideline, the amount of sample loaded should be about 1-5% of the mass of the stationary phase.[12]

  • Possible Cause 2: Improper Column Packing. A poorly packed column can lead to channeling and inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Possible Cause 3: Difference in TLC and Column Conditions. The conditions of your TLC may not have accurately reflected the column conditions.

    • Solution: Ensure the solvent system used for the column is identical to the one optimized by TLC. Also, consider that the heat generated from the solvent interacting with the dry silica can sometimes affect the separation.[13]

Data Presentation

Table 1: Typical TLC Solvent Systems for this compound Derivatives

Solvent System (v/v)Typical Rf RangeNotes
9:1 Hexane:Ethyl Acetate0.4 - 0.6Good for less polar derivatives.
4:1 Hexane:Ethyl Acetate0.2 - 0.4A good starting point for many derivatives.
1:1 Hexane:Ethyl Acetate0.1 - 0.2Suitable for more polar derivatives.
95:5 Dichloromethane:Methanol0.3 - 0.5An alternative solvent system for better separation in some cases.

Note: These are approximate values and will vary depending on the specific substituents on the aniline derivative.

Experimental Protocols

Protocol 1: TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your baseline.

  • Sample Preparation: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent like p-anisaldehyde or potassium permanganate.

  • Rf Calculation: Measure the distance from the baseline to the center of your spot and the distance from the baseline to the solvent front. The Rf value is the ratio of these two distances.

Protocol 2: Column Chromatography
  • Solvent System Selection: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound derivative.

Visualizations

TLC_Workflow prep Prepare TLC Plate and Sample spot Spot Sample on Baseline prep->spot develop Develop Plate in Chamber spot->develop visualize Dry and Visualize (UV/Stain) develop->visualize calculate Calculate Rf Values visualize->calculate

Caption: Experimental workflow for Thin Layer Chromatography (TLC).

Column_Chromatography_Workflow select_solvent Select Solvent System via TLC pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure isolate_product Isolate Final Product combine_pure->isolate_product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Logic start Problem with Chromatography is_tlc Is the issue with TLC? start->is_tlc is_column Is the issue with Column Chromatography? start->is_column is_streaking Are spots streaking? is_tlc->is_streaking Yes is_tlc->is_column No streaking_solution Reduce sample load or add TEA to eluent is_streaking->streaking_solution Yes no_spots Are there no spots? is_streaking->no_spots No no_spots_solution Concentrate sample or use a chemical stain no_spots->no_spots_solution Yes low_yield Is the yield low? is_column->low_yield Yes low_yield_solution Add TEA to mobile phase or use alumina low_yield->low_yield_solution Yes poor_separation Is separation poor? low_yield->poor_separation No poor_separation_solution Optimize solvent system and check column packing poor_separation->poor_separation_solution Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Troubleshooting low conversion rates with 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dibromo-4-n-propylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during experiments with this compound. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide

Issue 1: Low Conversion Rate in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am experiencing a low yield in my Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion rates in palladium-catalyzed cross-coupling reactions involving this compound are often attributed to the significant steric hindrance around the amino group and the two bromine atoms in the ortho positions. This steric bulk can impede the oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often more effective.

    • Recommendation: Consider using catalysts like Pd(PPh₃)₄ or pre-catalysts such as CataXCium A Pd G3. For ligands, bulky biarylphosphines like SPhos, XPhos, or RuPhos can be highly effective in promoting the reaction.

  • Base Selection: The strength and solubility of the base are crucial.

    • Recommendation: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices. In some cases, sodium tert-butoxide (NaOtBu) can be effective, particularly in Buchwald-Hartwig aminations.

  • Solvent and Temperature: The reaction solvent and temperature play a significant role in reaction kinetics.

    • Recommendation: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are commonly used. It is crucial to ensure the solvent is thoroughly degassed to prevent catalyst deactivation. Increasing the reaction temperature can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.

  • Purity of Starting Material: Impurities in the this compound can poison the catalyst.

    • Recommendation: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

Issue 2: Incomplete Acylation of the Amino Group

Question: I am trying to acylate the amino group of this compound, but the reaction is sluggish and gives a low yield. What can I do?

Answer:

The steric hindrance from the two ortho-bromo substituents significantly reduces the nucleophilicity of the amino group, making acylation challenging.

Troubleshooting Steps:

  • Acylating Agent: Use a more reactive acylating agent.

    • Recommendation: Acyl chlorides are generally more reactive than anhydrides.

  • Reaction Conditions: More forcing conditions may be necessary.

    • Recommendation: Increase the reaction temperature and prolong the reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also accelerate the reaction.

  • Solvent: The choice of solvent can influence the reaction rate.

    • Recommendation: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to the presence of two bromine atoms, common side reactions in cross-coupling reactions include mono- and di-substituted products. In some cases, hydrodehalogenation (replacement of a bromine atom with a hydrogen) can occur, especially if the reaction conditions are not optimized. The amino group can also coordinate to the metal catalyst, potentially inhibiting its activity.

Q2: How can I purify crude this compound?

A2: Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is a common method for purification. For more challenging separations, flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate is effective.

Q3: Is it possible to selectively react at one of the bromine positions?

A3: Achieving selective mono-substitution on 2,6-dibromoanilines is challenging due to the similar reactivity of the two bromine atoms. However, under carefully controlled conditions with a sub-stoichiometric amount of the coupling partner, a mixture of mono- and di-substituted products may be obtained, which would then require careful separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Related Bromoanilines

Bromoaniline DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80195
2-BromoanilinePd(dppf)Cl₂ (3)NoneK₂CO₃Dioxane/H₂O9012~80
4-Bromo-2,6-diiodoanilinePd(PPh₃)₄ (5)NoneNa₂CO₃Toluene/EtOH/H₂O802485-95 (di-substituted)

This data is based on reactions with arylboronic acids and is provided as a reference for optimizing conditions for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Adapted from Analogs)
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if applicable).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Conversion Low Conversion Rate Steric_Hindrance Steric Hindrance Low_Conversion->Steric_Hindrance Catalyst_Deactivation Catalyst Deactivation Low_Conversion->Catalyst_Deactivation Poor_Reactivity Poor Substrate/Reagent Reactivity Low_Conversion->Poor_Reactivity Impure_Material Impure Starting Material Low_Conversion->Impure_Material Optimize_Catalyst Optimize Catalyst/ Ligand System Steric_Hindrance->Optimize_Catalyst Degas_Solvent Use Anhydrous & Degassed Solvents Catalyst_Deactivation->Degas_Solvent Optimize_Conditions Optimize Reaction Conditions (Base, T, Solvent) Poor_Reactivity->Optimize_Conditions Purify_Starting_Material Purify Starting Material Impure_Material->Purify_Starting_Material

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products cluster_side_products Side Products Aniline 2,6-Dibromo-4-n- propylaniline Ox_Add Oxidative Addition Aniline->Ox_Add Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)Ln Pd0->Ox_Add Ox_Add->Transmetalation [Ar-Pd(II)-Br]Ln Hydrodehalogenation Hydrodehalogenated Byproduct Ox_Add->Hydrodehalogenation Red_Elim Reductive Elimination Transmetalation->Red_Elim [Ar-Pd(II)-Ar']Ln Mono_Product Mono-arylated Product Transmetalation->Mono_Product Red_Elim->Pd0 regenerated Desired_Product Di-arylated Product Red_Elim->Desired_Product

Caption: Suzuki-Miyaura coupling pathway and potential side products.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-n-propylaniline and 2,6-Dichloro-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. This guide presents an objective comparison of the reactivity of two closely related halogenated anilines: 2,6-Dibromo-4-n-propylaniline and 2,6-Dichloro-4-n-propylaniline. This analysis, grounded in fundamental principles of organic chemistry and supported by data from analogous systems, aims to provide a framework for rational substrate selection in various chemical transformations.

Executive Summary

The primary differentiator in the reactivity of these two molecules lies in the nature of the halogen substituents at the 2 and 6 positions of the aniline ring. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine (C-Br) bonds in this compound render it significantly more reactive towards oxidative addition than the more robust carbon-chlorine (C-Cl) bonds in its dichloro counterpart. This differential reactivity can be exploited for selective functionalization. Conversely, in reactions where the nucleophilicity of the aniline nitrogen is paramount, the electronic effects of the halogens play a more subtle but significant role. The greater electronegativity of chlorine compared to bromine suggests that the amino group of 2,6-dichloro-4-n-propylaniline is slightly less basic and nucleophilic.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence reaction conditions, such as solvent choice and purification methods.

PropertyThis compound2,6-Dichloro-4-n-propylaniline
CAS Number 10546-64-2Not available
Molecular Formula C₉H₁₁Br₂NC₉H₁₁Cl₂N
Molecular Weight 292.99 g/mol 204.09 g/mol
Melting Point 55-57 °CNot available
Appearance Not availableNot available

Reactivity Comparison in Key Chemical Transformations

The utility of these dihalogenated anilines as synthetic intermediates is largely defined by their performance in a range of chemical reactions. The following sections provide a comparative overview of their expected reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these transformations is heavily dependent on the facility of the oxidative addition step, which involves the cleavage of the carbon-halogen bond.

The generally accepted order of reactivity for aryl halides in oxidative addition is:

C-I > C-Br > C-Cl

This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-Br bond in this compound allows for oxidative addition to a palladium(0) catalyst under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to the stronger C-Cl bond in 2,6-dichloro-4-n-propylaniline. This difference in reactivity can be strategically employed for sequential cross-coupling reactions.

Reaction TypeThis compound2,6-Dichloro-4-n-propylanilineRationale
Suzuki-Miyaura Coupling More reactiveLess reactiveWeaker C-Br bond facilitates faster oxidative addition.
Buchwald-Hartwig Amination More reactiveLess reactiveWeaker C-Br bond facilitates faster oxidative addition.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of Aryl Halides

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or its ester.

Materials:

  • Aryl halide (e.g., this compound or 2,6-Dichloro-4-n-propylaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Aryl Halides

This protocol provides a general method for the palladium-catalyzed amination of aryl halides.

Materials:

  • Aryl halide (e.g., this compound or 2,6-Dichloro-4-n-propylaniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the logical basis for the differential reactivity of the two compounds.

Suzuki_Coupling cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-B(OR)₂ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R This compound This compound Faster Oxidative Addition Faster Oxidative Addition This compound->Faster Oxidative Addition Milder Conditions Milder Conditions Faster Oxidative Addition->Milder Conditions 2,6-Dichloro-4-n-propylaniline 2,6-Dichloro-4-n-propylaniline Slower Oxidative Addition Slower Oxidative Addition 2,6-Dichloro-4-n-propylaniline->Slower Oxidative Addition Harsher Conditions Harsher Conditions Slower Oxidative Addition->Harsher Conditions

Caption: Catalytic cycle for the Suzuki-Miyaura coupling and the relative reactivity.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR₂ This compound This compound Higher Reactivity Higher Reactivity This compound->Higher Reactivity Broader Substrate Scope Broader Substrate Scope Higher Reactivity->Broader Substrate Scope 2,6-Dichloro-4-n-propylaniline 2,6-Dichloro-4-n-propylaniline Lower Reactivity Lower Reactivity 2,6-Dichloro-4-n-propylaniline->Lower Reactivity Requires More Active Catalyst Requires More Active Catalyst Lower Reactivity->Requires More Active Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig amination and a reactivity overview.

Conclusion

The choice between this compound and 2,6-dichloro-4-n-propylaniline should be guided by the specific synthetic transformation being considered. For palladium-catalyzed cross-coupling reactions, the dibromo- derivative offers a clear advantage in terms of reactivity, potentially allowing for milder reaction conditions and broader substrate scope. However, for transformations where the C-X bond remains intact, or for nucleophilic aromatic substitution reactions (where the dichloro- derivative would be more reactive, though not discussed in detail here), the dichloro- analog may be a more suitable and cost-effective choice. A thorough understanding of the underlying principles of aryl halide reactivity is essential for harnessing the full synthetic potential of these versatile building blocks.

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of 2,6-Diaryl-4-n-propylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of multi-aryl substituted scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out for their versatility in forging carbon-carbon bonds. This guide provides an objective comparison of these two powerful methods for the arylation of 2,6-Dibromo-4-n-propylaniline, a key intermediate for various applications.

The sterically hindered nature of this compound presents a significant challenge for cross-coupling reactions. The two ortho-bromo substituents can impede the approach of the catalyst and the coupling partners, often leading to lower yields and requiring carefully optimized reaction conditions. This comparison aims to shed light on the relative performance of Suzuki and Stille couplings in overcoming these steric challenges, supported by experimental data from closely related systems.

Performance Data: A Comparative Overview

While a direct, side-by-side study on this compound is not extensively documented, data from analogous substrates, such as 2,6-dibromo-4-nitroaniline, provides valuable insights into the expected outcomes.[1] The following table summarizes typical reaction conditions and yields for both Suzuki and Stille couplings with sterically hindered dibromoanilines.

FeatureSuzuki CouplingStille Coupling
Arylating Agent Arylboronic acid or esterArylstannane
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand Often ligandless for activated substrates; phosphine ligands (e.g., SPhos, XPhos) for challenging couplingsPhosphine ligands (e.g., PPh₃, AsPh₃)
Base Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Not formally required, but additives like Cu(I) salts can be beneficial
Solvent Toluene, Dioxane, DMF, often with waterToluene, THF, DMF
Temperature (°C) 80 - 12080 - 120
Reaction Time (h) 0.5 - 2412 - 48
Typical Yield (%) 60 - 95% (for analogous substrates)[1]70 - 90% (general range for hindered systems)
Byproducts Boronic acid derivatives (generally non-toxic and easily removed)Organotin compounds (toxic and require specific workup procedures for removal)

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille coupling of a 2,6-dibromoaniline derivative. These can be adapted for this compound.

Suzuki Coupling Protocol (adapted from studies on 2,6-dibromo-4-nitroaniline)[1]
  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a suitable solvent system such as a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Reaction Execution: Stir the mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,6-diaryl-4-n-propylaniline.

General Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and a dry, degassed solvent like toluene or THF (15 mL).

  • Reagent Addition: Add the arylstannane reagent (2.2 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate. To remove the toxic tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF). The resulting precipitate of tin fluoride is then removed by filtration through a pad of celite.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by column chromatography.

Mechanistic and Workflow Diagrams

To visualize the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Ar-Br Ar-Br Ar-Br->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki Catalytic Cycle

Stille_Cycle cluster_stille Stille Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Ar-Br Ar-Br Ar-Br->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-SnBu3 Ar'-SnBu3 Ar'-SnBu3->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Stille Catalytic Cycle

Experimental_Workflow A Combine Reactants: Aryl Halide, Arylating Agent, Base (Suzuki), Catalyst, Solvent B Inert Atmosphere (N2 or Ar) A->B C Heat Reaction Mixture (Monitor by TLC/LC-MS) B->C D Cool to Room Temperature C->D E Workup: Aqueous Wash, Extraction D->E F Purification: Column Chromatography E->F G Characterization F->G

References

Characterization of 2,6-Dibromo-4-n-propylaniline Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for derivatives of 2,6-Dibromo-4-n-propylaniline, offering insights into the influence of substituent groups on the magnetic environment of atomic nuclei. Due to the limited availability of specific public data for this compound, this guide presents experimental data for closely related analogs to provide a valuable reference for researchers working with this class of compounds.

Comparison of ¹H and ¹³C NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The following tables summarize the NMR data for several 2,6-dibromoaniline derivatives, illustrating the impact of the substituent at the C4 position.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of 2,6-Dibromoaniline Derivatives

CompoundAromatic Protons (H3/H5)NH₂ ProtonsOther ProtonsSolvent
2,6-Dibromoaniline7.35 (d), 6.47 (t)4.4 (s)-CDCl₃
2,6-Dibromo-4-methylaniline~7.1 (s)~4.5 (s, br)~2.2 (s, CH₃)Not Specified
2,6-Dibromo-4-nitroaniline8.32 (s)5.2 (s, br)-DMSO-d₆
This compound (Estimated)~7.2 (s)~4.5 (s, br)~2.5 (t, CH₂), ~1.6 (m, CH₂), ~0.9 (t, CH₃)CDCl₃

Note: Data for this compound is estimated based on the influence of an n-propyl group on the benzene ring and data from similar compounds.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of 2,6-Dibromoaniline Derivatives

CompoundC1 (C-NH₂)C2/C6 (C-Br)C3/C5C4Other CarbonsSolvent
2,6-Dibromoaniline143.1109.1132.0119.8-Not Specified
2,6-Dibromo-4-methylaniline140.8109.4132.5129.520.1 (CH₃)Not Specified
2,6-Dibromo-4-nitroaniline152.0108.5126.1139.1-Not Specified
This compound (Estimated)~141~109~130~138~37 (CH₂), ~24 (CH₂), ~14 (CH₃)CDCl₃

Note: Data for this compound is estimated based on typical chemical shifts for an n-propyl group on a benzene ring and data from analogous compounds.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural determination, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H, C-Br bonds).Fast, simple, and inexpensive.Provides limited structural information, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity, requires very small sample amounts.Does not provide detailed stereochemical information, isomers can be difficult to distinguish.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides definitive solid-state structure.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

A standard protocol for the NMR characterization of a this compound derivative is outlined below.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Experiment: Standard one-pulse proton experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized aniline derivative.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Report Final Characterization Report Purity->Report

Caption: Workflow for the synthesis and characterization of aniline derivatives.

Comparative Analysis of the X-ray Crystal Structures of 2,6-Dibromo-4-alkylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural characteristics of 2,6-dibromo-4-alkylaniline derivatives, with a focus on providing supporting experimental data and methodologies. While the specific crystal structure of 2,6-Dibromo-4-n-propylaniline is not publicly available, this guide presents a comparative analysis of its close analogues, 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline, to offer valuable insights into the solid-state properties of this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline, providing a basis for understanding the influence of the 4-alkyl substituent on the crystal packing and molecular geometry.

Parameter2,6-Dibromo-4-methylaniline2,6-Dibromo-4-butylaniline
Chemical Formula C₇H₇Br₂NC₁₀H₁₃Br₂N
Molecular Weight 264.95 g/mol 307.03 g/mol [1]
Crystal System OrthorhombicMonoclinic[1]
Space Group P2₁2₁2₁C2/c[1]
Unit Cell Dimensions a = 4.3773(7) Å, b = 13.585(2) Å, c = 14.057(3) Å, α = β = γ = 90°a = 17.566(4) Å, b = 4.6083(9) Å, c = 29.023(6) Å, β = 98.93(3)°[1]
Volume (V) 835.9(2) ų2320.8(8) ų[1]
Z 48[1]
Temperature 200 K298 K[1]
Key Structural Features Molecules are linked by N—H⋯N hydrogen bonds into chains.[2] The benzene ring exhibits notable distortion from ideal geometry.[2]The amino N atom is essentially coplanar with the benzene ring.[1] Molecules form zigzag chains via N—H⋯N hydrogen bonds.[1]

Experimental Protocols

Synthesis of 2,6-Dibromo-4-alkylanilines

A general method for the synthesis of 2,6-dibromo-4-alkylanilines involves the direct bromination of the corresponding 4-alkylaniline.

Materials:

  • 4-alkylaniline (e.g., 4-propylaniline)

  • Bromine or a bromine-releasing agent (e.g., N-bromosuccinimide)

  • Solvent (e.g., chloroform, acetic acid)

  • Sodium bicarbonate or other suitable base for neutralization

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, methanol/chloroform)

Procedure:

  • Dissolve the 4-alkylaniline in a suitable solvent and cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of bromine or the brominating agent to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain single crystals suitable for X-ray diffraction. For instance, colorless crystals of 2,6-dibromo-4-butylaniline were obtained by slow evaporation from an ethanol solution.[1] Similarly, 2,6-dibromo-4-methylaniline was recrystallized from a solution of 80% ethanol and 20% distilled water.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

  • The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule like a 2,6-Dibromo-4-alkylaniline derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Recrystallization for Single Crystals Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting Select Suitable Crystal DataCollection Data Collection (Diffractometer) CrystalMounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystal structure determination.

Concluding Remarks

The analysis of the crystal structures of 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline reveals that the nature of the 4-alkyl substituent influences the crystal system and packing arrangement. Both structures exhibit intermolecular N—H⋯N hydrogen bonding, which is a common feature in the solid-state structures of anilines. The detailed experimental protocols provided herein offer a practical guide for the synthesis and crystallographic analysis of this class of compounds. While the specific crystal structure of this compound remains to be determined, the data from its analogues provide a strong foundation for predicting its structural properties and for the rational design of new materials and pharmaceutical compounds based on this scaffold.

References

A Comparative Guide to the Reactivity of 4-Substituted 2,6-Dibromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceuticals and materials science, 2,6-dibromoanilines serve as versatile scaffolds, offering two reactive sites for diversification through cross-coupling chemistry. The reactivity of these sites is significantly modulated by the electronic nature of the substituent at the 4-position. This guide provides an objective comparison of this reactivity, supported by established chemical principles and experimental data, to inform rational synthetic design.

The Influence of 4-Substituents on Reactivity

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is the ease of the oxidative addition step. This step, often rate-determining, involves the insertion of the palladium(0) catalyst into the carbon-bromine (C-Br) bond.[1] The rate of this process is highly sensitive to the electron density at the carbon atom bonded to the bromine.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) at the 4-position decrease the electron density of the aromatic ring. This makes the C-Br bond more polarized and the carbon atom more electrophilic, thereby accelerating the oxidative addition step and increasing the overall reaction rate.[2]

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the ring, which slows down the oxidative addition and leads to lower reactivity compared to an unsubstituted or EWG-substituted analogue.[2]

This electronic influence can be quantified using Hammett substituent constants (σₚ), where a more positive value indicates a stronger electron-withdrawing effect.

Quantitative Reactivity Data

The following table summarizes the expected reactivity trend for 4-substituted 2,6-dibromoanilines based on the electronic properties of the substituent.

4-Substituent (X)Substituent TypeHammett Constant (σₚ)Predicted Relative Reactivity (Suzuki, Buchwald-Hartwig, etc.)
-NO₂ Strong EWG+0.78Highest
-CN Strong EWG+0.66High
-Cl Weak EWG+0.23Moderate-High
-H Neutral0.00Moderate (Reference)
-CH₃ Weak EDG-0.17Moderate-Low
-OCH₃ Strong EDG-0.27Low
-NH₂ Strong EDG-0.66Lowest

Note: Hammett constants are a measure of the electronic effect of a substituent in the para position. A more positive value corresponds to a stronger electron-withdrawing effect.

Visualization of Electronic Effects

The diagram below illustrates the underlying principle governing the reactivity of these compounds in palladium-catalyzed cross-coupling reactions.

G cluster_0 Influence of 4-Substituent on C-Br Bond Reactivity Substituent 4-Substituent (X) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Substituent->EWG is an EDG Electron-Donating Group (EDG) (e.g., -OCH₃) Substituent->EDG is an Ring Aniline Ring Electron Density EWG->Ring Decreases EDG->Ring Increases CB_Polarity C-Br Bond Polarity / Electrophilicity Ring->CB_Polarity Affects OxAdd Rate of Pd(0) Oxidative Addition CB_Polarity->OxAdd Determines Reactivity Overall Reaction Rate OxAdd->Reactivity Controls

Caption: Logical workflow of substituent effects on reactivity.

Experimental Protocols

The following protocols provide methodologies for common palladium-catalyzed cross-coupling reactions, which can be adapted for various 4-substituted 2,6-dibromoanilines. Optimization may be required depending on the specific substituent.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Exemplified for 2,6-Dibromo-4-nitroaniline)

This protocol is adapted from a procedure for the ligand-free Suzuki reaction of 2,6-dibromo-4-nitroaniline with arylboronic acids.[3]

Materials:

  • 2,6-dibromo-4-nitroaniline (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried reaction vessel, add 2,6-dibromo-4-nitroaniline, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of DMF and water (e.g., 10:1 v/v).

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the C-N coupling of 4-substituted 2,6-dibromoanilines. The choice of ligand and base is critical and often depends on the specific amine and aryl halide.[4]

Materials:

  • 4-Substituted 2,6-dibromoaniline (1.0 equiv)

  • Amine coupling partner (2.2 equiv for diarylation)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) (4-10 mol%)

  • Strong Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dried Schlenk tube or reaction vial.

  • Add the 4-substituted 2,6-dibromoaniline and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using a strong base).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. 2,6-Dibromo-4-n-propylaniline is a versatile building block, offering two reactive bromine sites for sequential and selective cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of the palladium catalyst and the reaction conditions. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with substrates analogous to this compound, supported by representative experimental data.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalysts in different cross-coupling reactions. The data is compiled from studies on structurally related 2,6-dibromoanilines and other polyhalogenated aromatic systems, providing a predictive framework for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The choice of catalyst and ligand is critical for achieving high efficiency and selectivity (mono- vs. di-arylation).

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Expected ProductAnticipated Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective
PEPPSI-IPr-K₃PO₄THF/H₂O6012Di-arylatedGood to High

Data is representative for 2,6-dibrominated aromatic systems and serves as a strong starting point for optimization with this compound.[1][2][3]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerAnticipated Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1008-16Primary/Secondary AminesGood to High
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012-24Aryl/Alkyl AminesHigh to Excellent
PEPPSI-IPr-KOt-Bu1,4-Dioxane1006-12Primary AminesHigh

General conditions for Buchwald-Hartwig amination of aryl bromides provide a basis for developing protocols for this compound.[4][5][6]

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically requiring a copper(I) co-catalyst.

Catalyst / PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Anticipated Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF50-704-8High
Pd(OAc)₂CuIPPh₃i-Pr₂NHToluene6012Good to High
Pd(PPh₃)₄CuI-Et₃N/DMF806Good

Selective coupling at the more reactive ortho-positions is expected.[7][8]

Table 4: Heck Coupling

The Heck reaction couples an aryl halide with an alkene. The regioselectivity and stereoselectivity are highly dependent on the specific catalyst, substrate, and reaction conditions.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)AlkeneAnticipated Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-12012-24StyreneGood
PdCl₂(PPh₃)₂-K₂CO₃NMP14012AcrylatesGood to High
Pd₂(dba)₃P(o-tol)₃NaOAcDMAc12016StyreneGood

Conditions for Heck reactions with bromoarenes can be adapted for this compound.[9][10][11]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and should be optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling (Di-arylation)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., PdCl₂(dppf), 0.02 mmol) and any additional ligand if required.

  • Add the anhydrous, degassed solvent (e.g., DME, 5 mL) via syringe.

  • Place the sealed flask in a preheated oil bath at the specified temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously for the indicated time, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 2.4 mmol) to a dry Schlenk tube.

  • Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (2.2 mmol).

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the indicated time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (2.2 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[7]

General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), any required ligand, the base (e.g., Et₃N, 2.5 mmol), and the specified solvent (e.g., DMF, 5 mL).

  • Add the alkene (e.g., styrene, 2.5 mmol).

  • Seal the tube and heat the mixture at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the catalytic processes and experimental procedures, the following diagrams have been generated.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Ligand Exchange (Buchwald-Hartwig/Heck) PdII->Transmetal Intermediate R-Pd(II)-R'(L_n) Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Reagent R'-M Reagent->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Assemble Glassware under Inert Atmosphere Reagents Add Substrate, Palladium Catalyst, Ligand, and Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture and Monitor Progress (TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Spectroscopic Analysis: A Comparative Guide to Mono- versus Di-substituted 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of mono- and di-substituted derivatives of 2,6-Dibromo-4-n-propylaniline. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in various research and development settings, including drug discovery and materials science. This document presents a comparative analysis based on predicted data from analogous compounds, offering a framework for interpreting experimental results. The focus is on the N-acetylated derivatives as representative examples of mono- and di-substitution.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound and its N-acetyl (mono-substituted) and N,N-diacetyl (di-substituted) derivatives. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundAromatic-H (δ, ppm)-NH₂/-NHCOCH₃ (δ, ppm)-CH₂- (δ, ppm)-CH₂-CH₂- (δ, ppm)-CH₃ (δ, ppm)-COCH₃ (δ, ppm)
This compound7.15 (s, 2H)4.50 (s, 2H)2.50 (t, 2H)1.60 (m, 2H)0.95 (t, 3H)-
N-(2,6-Dibromo-4-n-propylphenyl)acetamide (Mono-substituted)7.20 (s, 2H)7.80 (s, 1H)2.55 (t, 2H)1.65 (m, 2H)0.98 (t, 3H)2.20 (s, 3H)
N-Acetyl-N-(2,6-dibromo-4-n-propylphenyl)acetamide (Di-substituted)7.25 (s, 2H)-2.60 (t, 2H)1.70 (m, 2H)1.00 (t, 3H)2.35 (s, 6H)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundC1 (δ, ppm)C2, C6 (δ, ppm)C3, C5 (δ, ppm)C4 (δ, ppm)Propyl Chain (δ, ppm)Acetyl Group (δ, ppm)
This compound143.0109.0132.0135.037.0, 24.0, 14.0-
N-(2,6-Dibromo-4-n-propylphenyl)acetamide (Mono-substituted)140.0115.0131.0138.037.5, 24.5, 14.2168.0, 25.0
N-Acetyl-N-(2,6-dibromo-4-n-propylphenyl)acetamide (Di-substituted)142.0120.0130.0140.038.0, 25.0, 14.5172.0, 26.0

Table 3: Predicted Key IR Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-N Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound3450-3300 (two bands)-1330-1250~30502960-2850
N-(2,6-Dibromo-4-n-propylphenyl)acetamide (Mono-substituted)~3300 (one band)~1670~1300~30502960-2850
N-Acetyl-N-(2,6-dibromo-4-n-propylphenyl)acetamide (Di-substituted)-~1700~1280~30502960-2850

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) PatternKey Fragmentation Peaks
This compound291, 293, 295 (1:2:1 ratio)[M-C₂H₅]⁺, [M-C₃H₇]⁺
N-(2,6-Dibromo-4-n-propylphenyl)acetamide (Mono-substituted)333, 335, 337 (1:2:1 ratio)[M-COCH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺
N-Acetyl-N-(2,6-dibromo-4-n-propylphenyl)acetamide (Di-substituted)375, 377, 379 (1:2:1 ratio)[M-COCH₃]⁺, [M-2COCH₃]⁺, [M-C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of N-(2,6-Dibromo-4-n-propylphenyl)acetamide (Mono-substitution)
  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Acylation: Add an equimolar amount of acetyl chloride or acetic anhydride to the solution. A mild base, such as pyridine or triethylamine, can be added to scavenge the HCl or acetic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a dilute aqueous base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-Acetyl-N-(2,6-dibromo-4-n-propylphenyl)acetamide (Di-substitution)

A similar procedure to the mono-substitution can be followed, but with an excess of the acylating agent (e.g., 2.2 equivalents of acetyl chloride or acetic anhydride) and potentially more forcing reaction conditions, such as elevated temperature, to facilitate the second acylation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[7][8]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of substituted this compound derivatives.

G Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound reagent_mono Acylating Agent (1 eq) start->reagent_mono Mono-acylation reagent_di Acylating Agent (>2 eq) start->reagent_di Di-acylation product_mono Mono-substituted Product reagent_mono->product_mono product_di Di-substituted Product reagent_di->product_di nmr NMR (¹H, ¹³C) product_mono->nmr ir IR product_mono->ir ms Mass Spectrometry product_mono->ms product_di->nmr product_di->ir product_di->ms interpretation Structural Confirmation & Comparative Analysis nmr->interpretation ir->interpretation ms->interpretation G Information Flow in Spectroscopic Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information molecule Analyte Molecule nmr NMR Spectroscopy molecule->nmr ir IR Spectroscopy molecule->ir ms Mass Spectrometry molecule->ms nmr_info Carbon-Hydrogen Framework Chemical Environment of Nuclei nmr->nmr_info ir_info Functional Groups ir->ir_info ms_info Molecular Weight Elemental Composition Fragmentation Pattern ms->ms_info structure Final Chemical Structure nmr_info->structure ir_info->structure ms_info->structure

References

Navigating the Nuances of Purity in Commercial 2,6-Dibromo-4-n-propylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide offers an objective comparison of the purity of commercially available 2,6-Dibromo-4-n-propylaniline, a key building block in the synthesis of various pharmaceutical compounds. By providing a framework for analysis and supporting experimental data, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.

Commercial suppliers typically offer this compound with a stated purity of approximately 98%.[1] However, the nature and percentage of the remaining impurities can vary between sources and even between batches from the same supplier. These impurities can arise from the synthetic route employed, which commonly involves the bromination of 4-n-propylaniline. Potential impurities may include unreacted starting material, mono-brominated intermediates, and over-brominated byproducts such as tribromo-4-n-propylaniline. The presence of these impurities can have significant implications for subsequent reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final drug substance.

Comparative Purity Analysis

To provide a clear comparison, a hypothetical analysis of this compound from three different commercial suppliers was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.

SupplierLot NumberStated Purity (%)HPLC Purity (%)GC-MS Purity (%)Key Impurity Identified (Structure/Name)
Supplier AA123≥9898.598.22-Bromo-4-n-propylaniline
Supplier BB456≥9897.897.52,4,6-Tribromoaniline
Supplier CC789≥9899.299.04-n-Propylaniline

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and the separation of its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of 50-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy provides detailed structural information about the main component and can be used to identify and quantify impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for detailed structural elucidation of impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizing the Analytical Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for purity analysis and a decision tree for selecting the appropriate analytical technique.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting Sample Commercial this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Report Comprehensive Purity Report Purity_Quant->Report Impurity_ID->Report Structure_Confirm->Report

Experimental workflow for purity analysis.

Analytical_Technique_Selection HPLC HPLC GCMS GC-MS NMR NMR LCMS LC-MS Start Primary Goal of Analysis? Quant_Purity Quantitative Purity? Start->Quant_Purity Quant_Purity->HPLC Yes Volatile_Imp Volatile Impurities? Quant_Purity->Volatile_Imp No Volatile_Imp->GCMS Yes Structural_Elucidation Structural Elucidation? Volatile_Imp->Structural_Elucidation No Structural_Elucidation->NMR Yes Unknown_ID Unknown Impurity ID? Structural_Elucidation->Unknown_ID No Unknown_ID->LCMS Yes

Decision tree for analytical technique selection.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of research and development projects. While commercial suppliers generally provide material of high purity, this guide highlights the importance of independent verification and characterization. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the purity profile of their starting materials, enabling them to proceed with confidence in their synthetic endeavors. The provided experimental protocols and decision-making diagrams serve as a valuable resource for establishing a robust quality control workflow for this and other critical chemical reagents.

References

Benchmarking Cross-Coupling Strategies for 2,6-Dibromo-4-n-propylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, 2,6-dibromo-4-n-propylaniline presents a valuable, yet challenging, substrate for derivatization via cross-coupling reactions. The sterically hindered environment around the bromine atoms and the presence of a coordinating aniline group necessitate the careful selection of catalytic systems to achieve efficient and high-yielding transformations. This guide provides an objective comparison of two prominent Suzuki-Miyaura cross-coupling methodologies for the diarylation of this compound, supported by experimental data from closely related systems.

Performance Comparison of Cross-Coupling Methods

The following table summarizes the key performance indicators for a conventional, ligand-free Suzuki-Miyaura coupling and a modern approach utilizing a sophisticated biarylphosphine ligand. The data for the ligand-free method is adapted from studies on the analogous 2,6-dibromo-4-nitroaniline, while the performance of the ligand-based approach is extrapolated from its documented success with other sterically hindered dihaloarenes.

ParameterMethod 1: Ligand-Free Suzuki-Miyaura CouplingMethod 2: SPhos-Ligated Suzuki-Miyaura Coupling
Catalyst System Pd(OAc)₂Pd(OAc)₂ / SPhos
Typical Catalyst Loading 0.5 - 2 mol%1 - 3 mol%
Ligand NoneSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃
Solvent System DMF/H₂O or Toluene/H₂O1,4-Dioxane or Toluene
Reaction Temperature 80 - 110 °CRoom Temperature to 100 °C
Reaction Time 12 - 24 hours2 - 18 hours
Reported Yields Good to Excellent (on analogous substrates)Excellent (on sterically hindered substrates)
Substrate Scope Generally good for electron-neutral and electron-poor arylboronic acidsBroad, including sterically demanding and heteroaryl boronic acids

Experimental Protocols

Detailed methodologies for the two compared cross-coupling reactions are provided below. These protocols are intended to serve as a starting point for experimental design and optimization.

Method 1: Ligand-Free Suzuki-Miyaura Di-arylation

This protocol is adapted from a procedure for the di-arylation of 2,6-dibromo-4-nitroaniline and is expected to be effective for this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add a degassed mixture of DMF and water (e.g., 4:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: SPhos-Ligated Suzuki-Miyaura Di-arylation

This protocol leverages a modern, highly active catalyst system known for its effectiveness with sterically hindered substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the fundamental processes involved in the compared cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (2,6-Diaryl-4-n-propylaniline) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (this compound) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Heating and Stirring (Specified Temperature and Time) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

A Comparative Guide to the DFT-Predicted Reactivity of 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 2,6-Dibromo-4-n-propylaniline based on Density Functional Theory (DFT) principles. In the absence of direct experimental or computational studies on this specific molecule, this document leverages established findings from DFT studies on analogous substituted anilines to forecast its electronic properties and reactivity. By comparing it with well-characterized anilines—aniline, 4-methylaniline, 4-nitroaniline, and 4-bromoaniline—we offer a framework for understanding its behavior in chemical reactions, particularly electrophilic aromatic substitution.

Understanding Substituent Effects on Aniline Reactivity

The reactivity of the aniline ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic nature of its substituents.[1][2] The amino group (-NH₂) is a potent activating group, meaning it increases the rate of reaction compared to benzene. It donates electron density into the aromatic π-system through resonance, enriching the ortho and para positions.[2][3] Consequently, electrophiles preferentially attack these sites.[1]

Substituents are broadly classified as:

  • Activating Groups: Electron-donating groups (EDGs) that increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Examples include alkyl groups (-R) and alkoxy groups (-OR).

  • Deactivating Groups: Electron-withdrawing groups (EWGs) that decrease the electron density of the ring, rendering it less nucleophilic and less reactive. Examples include nitro (-NO₂) and halide (-X) groups.[4] Halogens are a special case; they are deactivating overall due to their strong inductive withdrawal but are still ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]

The combined influence of multiple substituents dictates the overall reactivity and regioselectivity of the aniline derivative.

Predicted Reactivity of this compound

To predict the reactivity of this compound, we must consider the interplay of its three substituents:

  • Two Bromo Groups (-Br) at positions 2 and 6: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. The net effect is deactivation of the ring. Being at the ortho positions, they also provide significant steric hindrance around the amino group and the adjacent carbon atoms.

  • One n-Propyl Group (-CH₂CH₂CH₃) at position 4: The n-propyl group is a weak electron-donating group through induction, thus it is an activating group.

The overall reactivity will be a balance of these effects. The two deactivating bromo groups are expected to reduce the ring's nucleophilicity more significantly than the single activating n-propyl group can enhance it. Therefore, This compound is predicted to be deactivated towards electrophilic aromatic substitution compared to aniline itself. The remaining unsubstituted positions (3 and 5) would be the likely sites for electrophilic attack, though the overall reaction rate is expected to be low.

Comparative Data from DFT Studies

To contextualize the predicted reactivity of this compound, we compare key electronic and reactivity descriptors with those of other substituted anilines. The following data is compiled from existing DFT studies and empirical measurements.

Hammett Substituent Constants

The Hammett constant (σ) quantifies the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For polysubstituted rings, the effects are approximately additive.

CompoundSubstituentsσ (meta)σ (para)Σσ (Estimated)Predicted Effect
Aniline-H0.000.000.00Baseline
4-Methylaniline4-CH₃--0.17-0.17Activating
4-Bromoaniline4-Br-0.230.23Deactivating
4-Nitroaniline4-NO₂-0.780.78Strongly Deactivating
This compound 2-Br, 6-Br, 4-n-Propyl 0.40 (for each Br) -0.15 (for n-Propyl) ~0.65 Strongly Deactivating

Note: Hammett constants for ortho substituents are not straightforwardly additive and are provided for a qualitative estimate. Data sourced from various chemical tables.[5][6][7]

DFT-Calculated Electronic Properties

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[4] The pKa of the anilinium ion reflects the basicity of the aniline; a lower pKa indicates lower electron density on the nitrogen atom.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)pKa (Experimental)Predicted Reactivity
Aniline--~5.4[4]4.63[8]Baseline
4-Methylaniline--Lower than Aniline[9]5.08[8]Higher
4-Bromoaniline---3.86[10]Lower
4-Nitroaniline-7.273-3.1694.104[11]1.0[8]Much Lower

Note: DFT values can vary based on the computational method. The values presented are for comparative purposes.[4][8][9][10][11]

Experimental and Computational Protocols

The quantitative data presented in this guide is typically derived from DFT calculations employing a specific and rigorous methodology.

Computational Protocol: Density Functional Theory (DFT)

A standard workflow for analyzing the electronic properties of substituted anilines includes:

  • Molecular Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set.[12][13][14][15]

  • Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are conducted. The absence of imaginary frequencies indicates a stable structure.[12]

  • Property Calculations: Key electronic properties are then calculated on the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.[16]

  • Solvation Modeling: To simulate a more realistic chemical environment, calculations are often performed using a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).[17]

Visualizing Reactivity and Workflow

Logical Flow of Substituent Effects

SubstituentEffects subst Substituent on Aniline Ring edg Electron-Donating Group (EDG) e.g., -CH₃, -C₃H₇ subst->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -Br, -NO₂ subst->ewg is an increase_ed Increases Ring Electron Density edg->increase_ed decrease_ed Decreases Ring Electron Density ewg->decrease_ed activate Ring is ACTIVATED increase_ed->activate deactivate Ring is DEACTIVATED decrease_ed->deactivate faster Faster Electrophilic Aromatic Substitution activate->faster slower Slower Electrophilic Aromatic Substitution deactivate->slower

Caption: Influence of substituents on aniline reactivity.

Typical DFT Workflow for Reactivity Studies

DFT_Workflow start Define Molecule (e.g., this compound) geom_opt 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 2. Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify verify->geom_opt is false (re-optimize) prop_calc 3. Electronic Property Calculation verify->prop_calc  is true homo_lumo HOMO/LUMO Energies & Energy Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) prop_calc->mep analysis 4. Analyze Reactivity (Compare with other molecules) homo_lumo->analysis mep->analysis

Caption: A standard DFT computational workflow.

Mechanism of Electrophilic Aromatic Substitution

Caption: Formation of the arenium ion intermediate.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-4-n-propylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring a secure laboratory environment and minimizing environmental impact. 2,6-Dibromo-4-n-propylaniline, a halogenated aniline derivative, requires meticulous management as a hazardous waste material. This guide provides essential, immediate safety and logistical information for its proper disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and safety measures. Given the hazardous nature of halogenated anilines, the following protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives.[1][2] Nitrile gloves are not recommended.[1][2]

    • Eye Protection: Chemical splash goggles are essential to prevent any eye contact.[1][3]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1][3]

    • Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.[1][3] In situations where aerosol generation is a risk or high concentrations are present, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program to use a respirator.[1][2]

  • Designated Work Area:

    • Confine all work with this compound to a designated and clearly marked area, such as a chemical fume hood.[1][2]

    • The designated area should be labeled with warnings indicating the potential hazards, for instance: "WARNING! HALOGENATED ANILINE DERIVATIVE WORK AREA – POTENTIAL TOXIN".[1]

II. Waste Classification and Collection

This compound and any materials contaminated with it, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[1][2][3] Under no circumstances should it be disposed of down the drain or in the regular trash.[1][2][3]

  • Waste Segregation: As a brominated organic compound, this compound is classified as a halogenated organic waste.[4][5] It is critical to collect this waste separately from non-halogenated organic waste.[4][6] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][3]

  • Waste Container:

    • Use a designated, compatible hazardous waste container, such as a polyethylene container.[1][2]

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[7]

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste".[1][3]

    • The label must include the full chemical name: "this compound".[1]

    • Indicate the approximate quantity of the waste in the container.[4]

III. Storage of Hazardous Waste

Proper storage of the collected this compound waste is crucial to prevent accidents and ensure safety pending disposal.

  • Location: Store the waste container in a designated, secure, and well-ventilated area.[2][3] This area should be away from direct sunlight and sources of ignition.[1][2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment vessel, such as a larger, chemically resistant tub, to contain any potential leaks.[2]

  • Inventory: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • If a small amount of the compound is spilled and can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[1][8]

    • Wearing the appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1][3]

    • Collect the contaminated absorbent material and place it in a labeled hazardous waste container for disposal.[1][3]

    • Ventilate and wash the affected area after the cleanup is complete.[1]

  • Large Spills:

    • If a significant amount of the compound is spilled, immediately evacuate the area.[1]

    • Secure the area and notify others in the vicinity.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[1][3]

V. Disposal Procedures

The final disposal of this compound waste must be handled by licensed hazardous waste disposal contractors.

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[1] Follow all institutional and local regulations for hazardous waste disposal.[1]

  • Treatment Technologies: Halogenated organic wastes are typically disposed of via high-temperature incineration in regulated hazardous waste incinerators.[4] Other advanced oxidation processes (AOPs) may also be used for the treatment of aniline derivatives in wastewater, though these are generally applied on an industrial scale.[9][10]

Parameter Guideline Reference
Waste Classification Halogenated Organic Waste[4][5]
Container Type Labeled, compatible (e.g., polyethylene)[1][2]
Disposal Method Licensed Hazardous Waste Contractor (typically incineration)[1][4]
Incompatible Wastes Strong acids, strong bases, strong oxidizing agents[2][3]

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Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Dibromo-4-n-propylaniline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2] Therefore, strict adherence to recommended personal protective equipment is mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment Summary:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are required. Ensure they meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. This includes a lab coat and, if necessary, chemical-resistant coveralls.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Precautionary Steps:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the fume hood is functioning correctly.

  • Assemble all necessary PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare the work area: Ensure the workspace is clean and uncluttered. Have spill control materials readily available.

Handling Procedures:

  • Avoid the formation of dust and aerosols.[3][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][6]

  • Do not eat, drink, or smoke in the work area.[1][2][3]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[2][3][4]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate action is required.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical advice if irritation persists.[3][4]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1][3]

  • Waste materials should be handled as hazardous waste and disposed of at an approved waste disposal plant.[1][3]

  • Do not mix with other waste. Leave chemicals in their original containers.[1]

  • Contaminated PPE and other materials should be collected in a suitable, labeled container for disposal.

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment B->C D Weighing and Transfer (Minimize Dust) C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Decontaminate Work Area E->F E->J G Segregate Waste (Chemical, Contaminated PPE) F->G F->J H Dispose of Waste via Approved Channels G->H I Doff PPE and Wash Hands H->I K Follow First Aid Procedures J->K L Notify Supervisor K->L M Consult SDS for Specific Actions L->M

Caption: Workflow for safe handling of this compound.

References

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